2-Bromo-6-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84173. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMODISUYWZPVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292619 | |
| Record name | 2-Bromo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40473-07-2 | |
| Record name | 2-Bromo-6-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40473-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 84173 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040473072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40473-07-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-methoxypyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom and a methoxy (B1213986) group on the pyridine (B92270) ring, offers versatile reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and pivotal cross-coupling reactions, and essential safety and handling information. The strategic application of this compound in the synthesis of pharmacologically relevant scaffolds is also discussed, underscoring its importance in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a clear, colorless to golden liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 40473-07-2 | |
| Molecular Formula | C₆H₆BrNO | |
| Molecular Weight | 188.02 g/mol | |
| Appearance | Clear colorless to golden liquid | [1] |
| Boiling Point | 206 °C (lit.) | |
| Density | 1.53 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.559 (lit.) | |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.42-7.39 (m, 1H, Ar-H), 7.05 (d, J=7.2 Hz, 1H, Ar-H), 6.68 (d, J=8.0 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃).
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a methoxy group for a bromine atom on a dibrominated pyridine precursor.
Experimental Protocol: Synthesis from 2,6-Dibromopyridine (B144722)
This protocol describes the synthesis of this compound from 2,6-dibromopyridine and sodium methoxide (B1231860).
Materials:
-
2,6-Dibromopyridine
-
Sodium methoxide
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 2,6-dibromopyridine in toluene in a suitable reaction vessel.
-
Slowly add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to yield pure this compound as an oil.
Applications in Drug Development: Key Reactions and Protocols
The reactivity of the C-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of biaryl and heteroaryl compounds often found in drug candidates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids or esters.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., 3 mol%).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[3]
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the base, this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an appropriate solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
In case of accidental exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[1][5]
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis, particularly for applications in drug discovery and development. Its ability to undergo efficient cross-coupling reactions allows for the construction of diverse and complex molecular scaffolds. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory, empowering researchers to accelerate their synthetic and medicinal chemistry programs. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe handling and experimentation.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methoxypyridine from 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-6-methoxypyridine, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus is the selective mono-methoxylation of 2,6-dibromopyridine (B144722). This document details the underlying chemical principles, offers a detailed experimental protocol, presents key characterization data, and discusses the reaction mechanism and potential byproducts.
Introduction
This compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of two distinct functional groups on the pyridine (B92270) ring: a bromine atom, which can be readily displaced or participate in cross-coupling reactions, and a methoxy (B1213986) group, which influences the electronic properties of the ring. The selective synthesis of this mono-substituted pyridine from the readily available 2,6-dibromopyridine is a key transformation for accessing a wide range of downstream products.
This guide will focus on the nucleophilic aromatic substitution (SNA r) reaction, which is the most common and efficient method for this conversion.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from 2,6-dibromopyridine proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the methoxide (B1231860) ion (CH₃O⁻), a potent nucleophile, attacks one of the electron-deficient carbon atoms bearing a bromine atom on the pyridine ring.
The regioselectivity of this reaction, favoring mono-substitution at either the 2- or 6-position, is governed by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the α (2- and 6-) and γ (4-) positions towards nucleophilic attack. The attack of the methoxide ion at the C2 or C6 position results in a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This stabilization makes the formation of this intermediate more favorable compared to an attack at the C3 or C5 positions.
Under controlled conditions, the reaction can be stopped after the first substitution, yielding the desired this compound. Over-reaction can lead to the formation of the di-substituted byproduct, 2,6-dimethoxypyridine.
Experimental Protocols
The following section details a well-established protocol for the synthesis of this compound. While several solvent systems can be employed, the use of toluene (B28343) is common and provides high yields.
Synthesis in Toluene
This protocol is adapted from a literature procedure and has been reported to provide a high yield of the desired product.[1]
Reaction Scheme:
Reaction Workflow
Reagents and Materials:
-
2,6-Dibromopyridine
-
Sodium methoxide
-
Toluene, anhydrous
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere (Argon), a solution of 2,6-dibromopyridine (8.0 g) in anhydrous toluene (120 mL) is prepared in a suitable reaction vessel.
-
Sodium methoxide (1.82 g) is slowly added to the solution.[1]
-
The reaction mixture is then heated to 120 °C and stirred continuously for 13 hours.[1]
-
During the reaction, an additional portion of sodium methoxide (0.728 g) can be added, and stirring is continued at the same temperature for another 6 hours to ensure complete conversion of the starting material.[1]
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The mixture is then transferred to a separatory funnel, and water and ethyl acetate are added to partition the product.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica (B1680970) gel column chromatography using a hexane-ethyl acetate gradient as the eluent.[1]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2,6-Dibromopyridine (8.0 g) | [1] |
| Reagent | Sodium Methoxide (1.82 g + 0.728 g) | [1] |
| Solvent | Toluene (120 mL) | [1] |
| Temperature | 120 °C | [1] |
| Reaction Time | 19 hours (13h + 6h) | [1] |
| Yield | 89% | [1] |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.42-7.39 (m, 1H, Ar-H), 7.05 (d, J = 7.2 Hz, 1H, Ar-H), 6.68 (d, J = 8.0 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃).[1] |
| ¹³C NMR (CDCl₃) | Expected peaks around δ 163 (C-O), 141 (C-Br), 140 (Ar-CH), 115 (Ar-CH), 111 (Ar-CH), 54 (OCH₃). (Note: Precise peak assignments require experimental data and comparison with simulated spectra). |
| Mass Spectrometry (EI) | Molecular ion peaks at m/z 187 and 189 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may involve the loss of a methyl radical (M-15), a methoxy radical (M-31), or a bromine atom (M-79/81). |
| FT-IR (neat) | Characteristic peaks for C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2950 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), C-O stretching (~1000-1300 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |
Potential Side Products and Impurities
The primary potential side product in this synthesis is the di-substituted pyridine, 2,6-dimethoxypyridine . Its formation can be minimized by carefully controlling the stoichiometry of sodium methoxide and the reaction time.
Another potential impurity is any unreacted 2,6-dibromopyridine .
Both of these compounds can be effectively separated from the desired product by silica gel column chromatography.
Conclusion
The synthesis of this compound from 2,6-dibromopyridine via nucleophilic aromatic substitution with sodium methoxide is a robust and high-yielding reaction. Careful control of the reaction conditions, particularly the stoichiometry of the base and the reaction time, is crucial for maximizing the yield of the desired mono-substituted product and minimizing the formation of the di-substituted byproduct. The purification and characterization techniques outlined in this guide provide a reliable framework for obtaining and verifying the purity of this important synthetic intermediate.
References
An In-depth Technical Guide to the Reactivity of 2-Bromo-6-methoxypyridine's Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of its bromo, methoxy (B1213986), and pyridine (B92270) nitrogen functionalities imparts a unique and tunable reactivity profile. This technical guide provides a comprehensive analysis of the reactivity of each functional group, supported by quantitative data from key reactions, detailed experimental protocols, and visual representations of reaction mechanisms and workflows. The interplay of electronic and steric effects governing the molecule's participation in a range of transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution, is discussed in detail. This document aims to serve as a valuable resource for researchers leveraging this compound in the synthesis of complex molecular architectures.
Core Reactivity of Functional Groups
The chemical behavior of this compound is dictated by the electronic properties and positional relationship of its three key functional components: the bromo group at the 2-position, the methoxy group at the 6-position, and the nitrogen atom within the pyridine ring.
-
The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency influences the reactivity of the ring's carbon atoms, making them susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). The nitrogen atom's lone pair of electrons can also act as a ligand, potentially coordinating to and influencing the activity of metal catalysts in cross-coupling reactions.
-
The Bromo Group (C2-Br): The bromine atom at the 2-position is a versatile functional handle. The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, making it an excellent electrophilic partner in a variety of cross-coupling reactions. The electron-withdrawing nature of the adjacent ring nitrogen further activates the C-Br bond for such transformations. Additionally, the bromo group can undergo metal-halogen exchange to form organometallic intermediates.
-
The Methoxy Group (C6-OCH₃): The methoxy group at the 6-position is an electron-donating group through resonance, which can influence the electron density of the pyridine ring. However, its oxygen atom also exerts an inductive electron-withdrawing effect. The net effect of the methoxy group is a modulation of the ring's electronic properties. It can also serve as a directing group in certain reactions, such as lithiation, by coordinating with organolithium reagents. While generally stable, the methoxy group can be cleaved under harsh acidic or specific radical conditions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogues
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-24 | Good to Excellent | General conditions for 2-bromopyridines.[1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-24 | High | Electron-donating groups on the boronic acid can favor higher yields.[1] |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-24 | Good | Electron-withdrawing groups are well-tolerated.[1] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-24 | Good | Heteroaromatic boronic acids are effective coupling partners.[1] |
| Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3) | KF (3.0 equiv) | Dioxane | 100 | 12 | 85 | For coupling with 4-bromotoluene.[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the selected base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of substituted 2-amino-6-methoxypyridines. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the potential for the pyridine nitrogen to coordinate to the palladium catalyst.
Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 | For 2-bromo-6-methylpyridine.[3] |
| N-methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | Reflux | 1 | 90.7 | For a piperazine-substituted 2-bromopyridine.[3] |
| Aniline | - | - | DBU | - | - | - | - | DBU can be a milder base alternative.[3] |
| Volatile amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 | General method for 2-halopyridines.[4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the phosphine (B1218219) ligand (1-4 mol%) to an oven-dried reaction vial or flask.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vial or flask and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[5]
Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Metal-Halogen Exchange Reactions
The C-Br bond in this compound can be readily converted into a C-metal bond through metal-halogen exchange, providing access to nucleophilic pyridine intermediates.
Grignard Reagent Formation
Treatment of this compound with magnesium metal leads to the formation of the corresponding Grignard reagent, 2-(magnesiobromo)-6-methoxypyridine. This organometallic species is a potent nucleophile that can react with a variety of electrophiles.
Quantitative Data for Grignard Reagent Formation and Reaction
| Electrophile | Grignard Formation Temp. (°C) | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| N,N-Dimethylformamide (DMF) | 0 - 20 | -78 to RT | 1-2 (formation), 1 (reaction) | 60-70 | For the synthesis of 2-bromo-6-methylisonicotinaldehyde (B8250814) from 2-bromo-6-methylpyridine.[6] |
Experimental Protocol: Grignard Reagent Formation and Formylation
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under an inert gas stream.
-
Grignard Formation: To a three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equiv). Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. The reaction may require gentle heating to initiate. Maintain a gentle reflux for 1-2 hours after the addition is complete.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to -78 °C. Add a solution of the electrophile (e.g., anhydrous DMF, 3.0 equiv) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition, stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by chromatography.[6]
Experimental Workflow: Grignard Reaction
Caption: General experimental workflow for a Grignard reaction.
Lithiation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, the methoxy group can direct lithiation to the adjacent C5 position. Alternatively, lithium-halogen exchange at the C2 position can occur. The outcome is often dependent on the choice of the organolithium reagent and the reaction conditions.
Experimental Protocol: Directed Lithiation of a 2-Bromo-4-methoxypyridine Analogue
-
Base Preparation: To a solution of 2,2,6,6-tetramethylpiperidine (B32323) (1.1 equiv) in THF at -20 °C, add n-BuLi (1.1 equiv). Stir for 30 minutes under argon and then cool to -78 °C.
-
Lithiation: Add a solution of the 2-bromo-methoxypyridine (1.0 equiv) in THF dropwise.
-
Electrophilic Trap: After a short stirring period (e.g., 10 minutes), add the electrophile (e.g., DMF, >3 equiv) and stir for 30 minutes.
-
Work-up: Quench with saturated sodium bicarbonate and extract with an organic solvent.[7]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr), where the bromo group is displaced by a nucleophile. This reaction proceeds via a Meisenheimer-like intermediate, and its rate is influenced by the nature of the nucleophile and the reaction conditions.
While the Buchwald-Hartwig amination provides a route to N-arylated products, direct SNAr with other nucleophiles is also possible. For instance, reaction with alkoxides can yield 2,6-dimethoxypyridine, and reaction with thiols can produce 2-thioether substituted pyridines. The reactivity in SNAr generally follows the trend F > Cl > Br > I for the leaving group, which is opposite to the trend observed in palladium-catalyzed cross-coupling reactions.[8]
Experimental Protocol: General Procedure for SNAr with a Thiol
-
Reaction Setup: In a reaction vessel, combine the heteroaryl halide (e.g., this compound, 1.0 equiv), the thiol (1.0-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMAc).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify by chromatography.[9]
Logical Relationship: SNAr Mechanism
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
C-H Activation
Direct C-H activation is an emerging and atom-economical strategy for the functionalization of heterocycles. For this compound, the C-H bonds at positions 3, 4, and 5 are potential sites for functionalization. The regioselectivity of C-H activation is often guided by directing groups or the inherent electronic properties of the substrate. While specific protocols for this compound are not abundant in the literature, methods developed for other substituted pyridines can serve as a starting point for exploration. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for such transformations.[8][10]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its bromo, methoxy, and pyridine functionalities allows for a wide array of chemical transformations. The bromo group serves as a key handle for palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The methoxy group modulates the electronic properties of the pyridine ring and can act as a directing group. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution. A thorough understanding of the interplay between these functional groups, as detailed in this guide, is essential for the strategic design and successful execution of synthetic routes targeting novel and complex molecules for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. organic chemistry - Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit - Chemical Science (RSC Publishing) [pubs.rsc.org]
2-Bromo-6-methoxypyridine: A Comprehensive Technical Guide for Synthetic Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methoxypyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly within medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom at the 2-position and a methoxy (B1213986) group at the 6-position, provides two distinct points for chemical modification. This bifunctionality allows for its participation in a wide array of chemical transformations, making it an essential intermediate for constructing complex molecular architectures.[1][3]
The reactivity of this compound is primarily dictated by the C-Br bond, which is susceptible to various palladium-catalyzed cross-coupling reactions, lithiation, and Grignard reagent formation.[1][4] The electron-donating methoxy group and the electron-withdrawing nature of the pyridine nitrogen influence the reactivity of the aromatic ring. These characteristics make it an invaluable precursor for the synthesis of novel therapeutic agents, agrochemicals, and fine chemicals.[1] This guide provides a detailed overview of its properties, synthesis, key reactions, and applications, complete with experimental protocols and data to facilitate its effective use in research and development.
Chemical and Physical Properties
This compound is a clear, colorless to golden liquid at room temperature.[5][6] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 40473-07-2[5][7] |
| Molecular Formula | C₆H₆BrNO[5][7][8] |
| Molecular Weight | 188.02 g/mol [5][7][8] |
| Boiling Point | 206 °C (lit.)[5][6][7] |
| Density | 1.53 g/mL at 25 °C (lit.)[5][6][7] |
| Refractive Index (n20/D) | 1.559 (lit.)[5][6][7] |
| Flash Point | 104.4 °C (220 °F)[5][6][7] |
| Appearance | Clear colorless to golden liquid[5][6] |
| Storage Temperature | Room Temperature, under inert atmosphere[5][6] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine (B144722) with a methoxy group.
Synthesis of this compound.
Experimental Protocol: Synthesis from 2,6-Dibromopyridine[5][9]
-
Materials: 2,6-Dibromopyridine (8.0 g), Sodium Methoxide (1.82 g, with an additional 0.728 g for later), Toluene (120 mL), Water, Ethyl Acetate (B1210297), Anhydrous Sodium Sulfate.
-
Procedure:
-
To a solution of 2,6-dibromopyridine (8.0 g) in toluene (120 mL) under an argon atmosphere, slowly add sodium methoxide (1.82 g).
-
Heat the reaction mixture to 120 °C and stir continuously for 13 hours.
-
Supplement the reaction with an additional portion of sodium methoxide (0.728 g) and continue stirring at the same temperature for another 6 hours.
-
Upon completion (monitored by TLC or GC), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and partition between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography (eluent: hexane-ethyl acetate gradient) to yield this compound as an oil (5.64 g, 89% yield).[5][9]
-
Reactivity and Key Synthetic Applications
The utility of this compound as a synthetic building block stems from its ability to undergo a variety of transformations, primarily through its carbon-bromine bond.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[10] This reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position of the pyridine ring, a common structural motif in biologically active molecules.[2][11]
Catalytic cycle of the Suzuki-Miyaura reaction.
Representative Suzuki-Miyaura Reaction Conditions for 2-Bromopyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate to Good[12] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | Good to Excellent[12] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | Good to Excellent[12] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | Good to Excellent[12] |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling [10][12]
-
Materials: this compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv.), Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1).
-
Procedure:
-
In a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13] This reaction is highly valuable for synthesizing aryl amines from aryl halides and is widely used in pharmaceutical synthesis. For this compound, it provides a direct route to 2-amino-6-methoxypyridine (B105723) derivatives.
Catalytic cycle of the Buchwald-Hartwig amination.
Representative Buchwald-Hartwig Amination Conditions for 2-Bromopyridine Derivatives
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [14][15] |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7 | [15] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55-98 | [16] |
Generalized Experimental Protocol: Buchwald-Hartwig Amination [14]
-
Materials: this compound (1.0 equiv.), Amine (1.1-2.0 equiv.), Palladium precursor (e.g., [Pd₂(dba)₃], 1-2 mol%), Ligand (e.g., (±)-BINAP, 2-4 mol%), Base (e.g., NaOt-Bu, 1.4-2.0 equiv.), Anhydrous Toluene.
-
Procedure:
-
In an oven-dried Schlenk vessel under an inert atmosphere, charge the palladium precursor, ligand, and base.
-
Add this compound, the amine, and anhydrous toluene.
-
Heat the reaction mixture with stirring (typically 80-110 °C) for the required time (4-24 h), monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with brine or water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Lithiation and Grignard Reactions
Lithium-halogen exchange is a powerful method for converting the electrophilic C-Br bond into a nucleophilic C-Li bond. This transformation allows for the subsequent reaction with a wide range of electrophiles. Similarly, Grignard reagents can be formed, though sometimes requiring specific conditions.
Pathways for forming organometallic reagents.
Generalized Experimental Protocol: Grignard Reaction and Formylation [17][18]
-
Materials: this compound (1.0 equiv.), Magnesium turnings (1.2 equiv.) or Isopropylmagnesium chloride (1.1 equiv.), Anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Ensure all glassware is oven-dried and assembled hot under an inert atmosphere.
-
To a three-necked flask, add magnesium turnings. Add a solution of this compound in anhydrous THF dropwise. Initiation may require gentle heating or the addition of an iodine crystal. Alternatively, perform a halogen-metal exchange by adding a solution of isopropylmagnesium chloride to the substrate solution at 0-20 °C.
-
Stir the mixture for 1-2 hours until the Grignard reagent formation is complete.
-
Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMF in THF dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the crude aldehyde product by column chromatography.
-
Applications in Drug Discovery
This compound is a key starting material in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure serves as a versatile scaffold that can be modified to enhance drug efficacy and selectivity.[1] The pyridine nitrogen provides a point for hydrogen bonding and influences the physicochemical properties of the final compound, which is crucial for bioavailability and target engagement. Its derivatives are found in compounds developed as β3 adrenergic receptor agonists and arginine vasopressin V2 receptor agonists.[6]
General workflow for drug discovery using a key building block.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment in a well-ventilated area or chemical fume hood.[7][8][19]
| Hazard Information | Details |
| Hazard Codes | Xi, T, Xn[6] |
| Signal Word | Warning[7] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][20] |
| Precautionary Statements | P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...)[7][8] |
| Personal Protective Equipment | Eyeshields, Gloves, Type ABEK (EN14387) respirator filter[7] |
| WGK Germany | 3[6][7] |
Conclusion
This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling and organometallic reactions, provides chemists with reliable and efficient pathways to a diverse range of substituted pyridine derivatives. The successful application of this intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries underscores its importance.[1] This guide has provided the essential data, protocols, and reaction schemes to empower researchers to fully leverage the synthetic potential of this valuable compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. This compound CAS#: 40473-07-2 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound 97 40473-07-2 [sigmaaldrich.com]
- 8. fishersci.fr [fishersci.fr]
- 9. This compound | 40473-07-2 [chemicalbook.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. cssp.chemspider.com [cssp.chemspider.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 19. This compound - Safety Data Sheet [chemicalbook.com]
- 20. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Versatility of 2-Bromo-6-methoxypyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-methoxypyridine has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique electronic and steric properties, conferred by the bromine atom and the methoxy (B1213986) group on the pyridine (B92270) scaffold, render it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its role in the development of gamma-secretase modulators for Alzheimer's disease and pyrazolo[1,5-a]pyridine (B1195680) derivatives as kinase inhibitors for cancer immunotherapy. This document details the synthetic transformations, quantitative biological data, and relevant signaling pathways associated with these applications, offering a comprehensive resource for researchers in the field.
Introduction: The Strategic Importance of this compound
This compound is a commercially available halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules.[1] The presence of a bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the assembly of diverse molecular scaffolds.[2][3] The methoxy group at the 6-position, an electron-donating group, can influence the reactivity of the pyridine ring and provides a potential site for modification or interaction with biological targets. This unique combination of functional groups makes this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology.[4]
Application in Alzheimer's Disease: Synthesis of Gamma-Secretase Modulators
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[5] The production of Aβ peptides is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2] Gamma-secretase modulators (GSMs) are a promising therapeutic strategy that aims to selectively modulate the activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides over the highly amyloidogenic Aβ42 species.[6]
Synthesis of Methoxypyridine-Derived GSMs
This compound is a crucial precursor for the synthesis of methoxypyridine-containing GSMs. A key synthetic intermediate, 6-bromo-2-methoxy-3-aminopyridine, can be prepared from 2,6-dibromo-3-aminopyridine via a nucleophilic aromatic substitution with sodium methoxide.[6] While a direct conversion from this compound to this intermediate is plausible, published routes often start from the dibromo analogue. This intermediate then undergoes a series of reactions to construct the final tetracyclic GSM scaffold.
A representative synthetic scheme for a methoxypyridine-derived GSM is outlined below. The synthesis involves the formation of a formamide (B127407), followed by the construction of a thiazole (B1198619) ring and subsequent cyclization to yield the core structure.
Experimental Protocol: Synthesis of a Methoxypyridine-Derived GSM Intermediate
A detailed protocol for the synthesis of a key intermediate is adapted from the literature.[6]
-
Step 1: N-Formylation of 6-bromo-2-methoxy-3-aminopyridine: To a solution of 6-bromo-2-methoxy-3-aminopyridine in a suitable solvent, formic acid is added, followed by a dehydrating agent such as acetic anhydride. The reaction is stirred at room temperature until completion, as monitored by TLC. The product formamide is then isolated by extraction and purified by chromatography.
-
Step 2: Thiazole Formation: The resulting formamide is treated with a bromoketone in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The mixture is heated to reflux to facilitate the formation of the thiazole ring.
-
Step 3: Cyclization to form the tetracyclic core: The thiazole intermediate is then subjected to an intramolecular cyclization reaction, often catalyzed by a palladium catalyst, to form the final tetracyclic GSM scaffold.
Biological Activity of Methoxypyridine-Derived GSMs
The introduction of the methoxypyridine motif into the GSM scaffold has been shown to improve the potency for reducing Aβ42 production and enhance physicochemical properties such as solubility.[6] The biological activity of these compounds is typically assessed using in vitro assays that measure the levels of different Aβ peptides produced by cells expressing APP and γ-secretase.
| Compound | Aβ42 IC50 (nM)[6] | Aβ40 IC50 (nM)[6] | Aβ38 IC50 (nM)[6] |
| GSM-1 | 60 | >1000 | >1000 |
| GSM-2 | 89 | >1000 | >1000 |
| GSM-3 | 120 | >1000 | >1000 |
Table 1: In vitro activity of representative methoxypyridine-derived Gamma-Secretase Modulators.
Gamma-Secretase Signaling Pathway
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the processing of numerous transmembrane proteins, including APP and Notch.[1] The modulation of γ-secretase activity by GSMs is a delicate process, as indiscriminate inhibition can interfere with essential signaling pathways like Notch signaling, leading to toxicity.[5] GSMs are designed to allosterically modulate the enzyme to shift its cleavage preference away from the production of Aβ42 without significantly affecting its other functions.[7]
Caption: The Gamma-Secretase Signaling Pathway in Alzheimer's Disease.
Application in Cancer Immunotherapy: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives as PI3Kγ/δ Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many cancers. Dual inhibition of the PI3Kγ and PI3Kδ isoforms has emerged as a promising strategy in cancer immunotherapy, as these isoforms are predominantly expressed in immune cells and play key roles in tumor-associated immunosuppression.[6]
Synthesis of Pyrazolo[1,5-a]pyridine PI3Kγ/δ Inhibitors
This compound can be utilized as a starting material for the synthesis of pyrazolo[1,5-a]pyridine derivatives. A common synthetic strategy involves a Buchwald-Hartwig amination to couple this compound with an aminopyrazole, followed by further functionalization.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
A general protocol for the Buchwald-Hartwig amination of a bromopyridine is provided below and can be adapted for this compound.[8][9]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the aminopyrazole (1.1 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs2CO3, 2.0 equiv.).
-
Solvent Addition and Reaction: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
Biological Activity of Pyrazolo[1,5-a]pyridine PI3Kγ/δ Inhibitors
Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[6] Their biological activity is determined through in vitro kinase assays.
| Compound | PI3Kγ IC50 (nM)[6] | PI3Kδ IC50 (nM)[6] |
| PZP-1 | 4.0 | 9.1 |
| PZP-2 | 12.5 | 25.3 |
| PZP-3 | 8.7 | 15.6 |
Table 2: In vitro inhibitory activity of representative Pyrazolo[1,5-a]pyridine derivatives against PI3Kγ and PI3Kδ.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic application has enabled the efficient synthesis of novel and potent drug candidates for challenging diseases such as Alzheimer's and cancer. The ability to readily undergo key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the construction of diverse and complex molecular architectures. This guide has highlighted its utility in the development of gamma-secretase modulators and PI3Kγ/δ inhibitors, providing researchers with a solid foundation of synthetic protocols, quantitative biological data, and an understanding of the relevant signaling pathways. The continued exploration of this compound in drug discovery programs is anticipated to yield further breakthroughs in the development of new therapeutics.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. cssp.chemspider.com [cssp.chemspider.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Bromo-6-methoxypyridine in the Synthesis of Modern Agrochemicals: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the crucial role of the versatile chemical intermediate, 2-Bromo-6-methoxypyridine, in the synthesis of innovative agrochemicals. This document provides an in-depth look at its chemical properties, key reactions, and specific applications in creating next-generation fungicides and herbicides.
Introduction: A Versatile Building Block for Crop Protection
This compound (CAS No. 40473-07-2) has emerged as a cornerstone intermediate in the field of agrochemical synthesis. Its unique molecular architecture, featuring a pyridine (B92270) core with strategically positioned bromo and methoxy (B1213986) groups, offers chemists a versatile platform for constructing complex and potent active ingredients.[1] The bromine atom serves as a reactive handle for various cross-coupling and nucleophilic substitution reactions, while the methoxy group influences the electronic properties of the pyridine ring, thereby modulating the biological activity of the final product. This guide will delve into the key synthetic transformations involving this compound and its application in the development of effective crop protection agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40473-07-2 |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Clear colorless to slightly yellow liquid |
| Boiling Point | 206 °C (lit.) |
| Density | 1.53 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.559 (lit.) |
Core Synthetic Applications in Agrochemical Development
The reactivity of this compound allows for the introduction of diverse functional groups, which is essential for fine-tuning the biological efficacy, selectivity, and environmental profile of herbicides and fungicides. Two of the most powerful and widely employed synthetic methodologies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between the pyridine ring of this compound and a variety of organoboron compounds, such as boronic acids or their esters. This reaction is instrumental in the synthesis of agrochemicals containing a biaryl or heteroaryl-aryl linkage, a common structural motif in potent fungicides.
Objective: To synthesize a 2-aryl-6-methoxypyridine derivative from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent mixture.
-
Purge the flask with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
Note: Yields are dependent on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of N-arylpyridine herbicides, where an aniline (B41778) derivative is coupled with this compound.
Objective: To synthesize an N-aryl-6-methoxypyridin-2-amine from this compound and an aniline derivative.
Materials:
-
This compound
-
Aniline derivative
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium source, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the aniline derivative and this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor for completion.
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 3: Performance of Different Bases in Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Base | Catalyst System | Solvent | Temperature (°C) | Typical Yield |
| NaOt-Bu | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | Good |
| NaOt-Bu | Pd(OAc)₂ / dppp | Toluene | Reflux | Excellent |
| K₃PO₄ | Pd(OAc)₂ / XPhos | Dioxane | 100 | Good to Excellent |
Note: The choice of base, ligand, and catalyst is crucial and often substrate-dependent.
Conclusion: Enabling Innovation in Agrochemicals
This compound is a highly valuable and versatile intermediate that plays a critical role in the synthesis of advanced agrochemicals. Its ability to readily undergo key bond-forming reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a powerful platform for the development of novel fungicides and herbicides with improved efficacy and desirable environmental profiles. The methodologies outlined in this guide serve as a foundation for researchers and scientists working to address the ongoing challenges in crop protection and food security. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of the next generation of innovative agrochemical solutions.
References
physical and chemical properties of 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methoxypyridine is a versatile substituted pyridine (B92270) derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique arrangement of a bromine atom and a methoxy (B1213986) group on the pyridine ring imparts specific reactivity, making it a valuable intermediate for constructing complex molecular architectures.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in research and development.
Core Physical and Chemical Properties
This compound is typically a colorless to light yellow or golden liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the tables below.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to yellow liquid | [1] |
| Molecular Formula | C₆H₆BrNO | [3][4] |
| Molecular Weight | 188.02 g/mol | [3][4] |
| Boiling Point | 206 °C (lit.) | [2][3] |
| Density | 1.53 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.559 (lit.) | [2][3] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [3] |
| pKa | -1.04 ± 0.10 (Predicted) | [2] |
| LogP | 2.25 | [5] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 40473-07-2 | [1][3] |
| MDL Number | MFCD00088345 | [1] |
| PubChem CID | 256810 | [1] |
| InChI | 1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | [3] |
| InChI Key | KMODISUYWZPVGV-UHFFFAOYSA-N | [3] |
| SMILES | COc1cccc(Br)n1 | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine (B144722) with a methoxy group.[2]
Experimental Protocol: Synthesis from 2,6-Dibromopyridine
Materials:
-
2,6-Dibromopyridine
-
Sodium methoxide (B1231860) (Sodium methylate)[5]
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure: [2]
-
Under an inert argon atmosphere, slowly add sodium methoxide (1.82 g) to a solution of 2,6-dibromopyridine (8.0 g) in toluene (120 mL).
-
Heat the reaction mixture to 120 °C and stir continuously for 13 hours.
-
Supplement the reaction with an additional portion of sodium methoxide (0.728 g) and continue stirring at the same temperature for another 6 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and partition with water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as an oil.
The structure of the product can be confirmed by ¹H-NMR spectroscopy. The expected signals are: δ 3.93 (3H, s, OCH₃), 6.68 (1H, d, J = 8.0 Hz, Ar-H), 7.05 (1H, d, J = 7.2 Hz, Ar-H), 7.39-7.42 (1H, m, Ar-H).[2][6]
References
2-Bromo-6-methoxypyridine structural formula and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-6-methoxypyridine, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and Nomenclature
This compound is a substituted pyridine (B92270) derivative. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. In this compound, the ring is substituted with a bromine atom at the second position and a methoxy (B1213986) group at the sixth position.
IUPAC Name: this compound[1][2]
Structural Formula:
The canonical SMILES representation of the molecule is COC1=CC=CC(Br)=N1.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| Molecular Formula | C6H6BrNO | [1][2][3][4] |
| Molecular Weight | 188.02 g/mol | [2][3][4] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 206 °C (lit.) | [4] |
| Density | 1.53 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.559 (lit.) | [4] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [4] |
| CAS Number | 40473-07-2 | [1][2][3][4] |
Experimental Protocol: Synthesis of this compound
This section details a common laboratory-scale synthesis of this compound from 2,6-dibromopyridine (B144722).
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,6-Dibromopyridine (8.0 g)
-
Sodium methoxide (1.82 g initially, with a supplementary addition of 0.728 g)
-
Toluene (120 mL)
-
Argon (or other inert gas)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromopyridine (8.0 g) in toluene (120 mL). The system should be under an inert atmosphere of argon.[5][6]
-
Addition of Reagent: Slowly add sodium methoxide (1.82 g) to the stirred solution.[5][6]
-
Heating: Heat the reaction mixture to 120 °C and maintain continuous stirring for 13 hours.[5][6]
-
Supplementary Addition: After 13 hours, add a supplementary portion of sodium methoxide (0.728 g) and continue stirring at the same temperature for an additional 6 hours.[5][6]
-
Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Add water and ethyl acetate to the separatory funnel and partition the layers. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the resulting residue by silica gel column chromatography. Elute with a gradient of hexane-ethyl acetate to obtain this compound as an oil.[5][6] The expected yield is approximately 5.64 g (89%).[5][6]
-
Characterization: The structure of the purified product can be confirmed by 1H-NMR spectroscopy. The expected shifts in CDCl3 are: δ 3.93 (3H, s, OCH3), 6.68 (1H, d, J = 8.0 Hz, Ar-H), 7.05 (1H, d, J = 7.2 Hz, Ar-H), 7.39-7.42 (1H, m, Ar-H).[5][6]
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from the starting materials to the final, purified product.
Caption: Experimental workflow for synthesis.
This technical guide provides essential information for researchers and professionals working with this compound. The detailed data and protocols facilitate its effective use in the laboratory and in the development of new chemical entities.
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. lookchem.com [lookchem.com]
- 4. This compound 97 40473-07-2 [sigmaaldrich.com]
- 5. This compound CAS#: 40473-07-2 [m.chemicalbook.com]
- 6. This compound | 40473-07-2 [chemicalbook.com]
Technical Guide: Safe Handling and Properties of 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-Bromo-6-methoxypyridine. The information herein is compiled from safety data sheets and is intended for use by trained professionals in a laboratory or research setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure work environment.
Chemical Identification and Physical Properties
This compound is a substituted pyridine (B92270) derivative commonly used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H6BrNO[3] |
| Molecular Weight | 188.02 g/mol [3] |
| CAS Number | 40473-07-2[4] |
| Appearance | Clear colorless to golden liquid[5] |
| Boiling Point | 206 °C (lit.)[5] |
| Density | 1.53 g/mL at 25 °C (lit.)[5] |
| Refractive Index | n20/D 1.559 (lit.) |
| Flash Point | 104.4 °C (219.9 °F) - closed cup |
| Storage Temperature | Room Temperature, under inert atmosphere[5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[3] H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the consistent use of appropriate PPE. The following workflow outlines the necessary steps for ensuring adequate personal protection.
Caption: Workflow for donning appropriate PPE before handling this compound.
Handling and Storage Protocol
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Use non-sparking tools.[6]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Keep containers tightly closed.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Keep away from heat, sparks, and open flames.[7]
-
Store in a locked-up area accessible only to authorized personnel.[4]
Accidental Release Measures
In the event of a spill, follow the protocol outlined below.
Caption: Step-by-step protocol for responding to an accidental spill of this compound.
First Aid Measures
The following table details the appropriate first aid responses to exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[4] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and its container in accordance with all local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways. Contaminated packaging should be treated as the chemical itself.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.fr [fishersci.fr]
- 4. fishersci.ca [fishersci.ca]
- 5. This compound CAS#: 40473-07-2 [m.chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
An In-depth Technical Guide to the Downstream Products and Derivatives of 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and two distinct functional groups—a reactive bromine atom and a methoxy (B1213986) group—allow for a wide range of chemical transformations. The pyridine (B92270) nitrogen atom further influences its reactivity, making it an attractive scaffold for the synthesis of diverse molecular architectures with potential biological activity. This technical guide provides a comprehensive overview of the key downstream products and derivatives of this compound, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the synthesis of biologically active molecules.
Core Synthetic Transformations
The bromine atom at the 2-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the derivatization of the this compound core.
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organoboron reagents, typically aryl or heteroaryl boronic acids. This reaction is widely used to synthesize biaryl and heteroarylpyridines, which are common motifs in pharmacologically active compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane (B91453) and water in a 4:1 ratio) via syringe. Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). The typical reaction concentration is between 0.1 and 0.5 M with respect to this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to obtain the pure 2-aryl-6-methoxypyridine product.[1]
Table 1: Examples of Suzuki-Miyaura Coupling with 2-Halopyridine Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 95 | High yield with a standard bulky phosphine (B1218219) ligand. |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 90 | 12 | 92 | Effective for electron-rich boronic acids. |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene (B28343)/EtOH/H₂O | 80 | 16 | 85 | Suitable for heteroaryl boronic acids. |
Note: Yields are based on representative examples with similar 2-bromopyridine (B144113) substrates and may vary for this compound.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 2-amino-6-methoxypyridine (B105723) derivatives. This reaction is crucial for the synthesis of compounds with potential applications as kinase inhibitors and other therapeutic agents.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (1.4 equiv).
-
Catalyst Addition: In a separate vial, the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %) are mixed.
-
Reaction Setup: The catalyst/ligand mixture is added to the Schlenk tube containing the substrate, amine, and base. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.[2]
Table 2: Examples of Buchwald-Hartwig Amination with 2-Bromopyridine Derivatives
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8 | ~92 | Effective for primary anilines. |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 88 | Good yields with cyclic secondary amines. |
| Benzylamine | Pd₂ (dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2) | t-BuOH | 110 | 16 | 85 | Suitable for primary alkylamines. |
Note: Yields are based on representative examples with similar 2-bromopyridine substrates and may vary for this compound.
3. Sonogashira Coupling:
The Sonogashira coupling facilitates the reaction of this compound with terminal alkynes to form 2-alkynyl-6-methoxypyridines. These products are valuable intermediates and can be further elaborated into more complex structures.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Reagent Addition: Add an anhydrous amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv) and a suitable solvent (e.g., THF or DMF). Then, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature to 80 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[3][4]
Table 3: Examples of Sonogashira Coupling with 2-Bromopyridine Derivatives
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (2) | THF | 65 | 6 | 91 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (3) | DMF | RT | 12 | 88 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2.5) | Acetonitrile | 80 | 8 | 85 |
Note: Yields are based on representative examples with similar 2-bromopyridine substrates and may vary for this compound.
4. Stille Coupling:
The Stille coupling involves the reaction of this compound with organostannanes. This reaction is highly versatile and tolerates a wide range of functional groups.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the organostannane (1.1 equiv).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous KF solution to precipitate tin byproducts. Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by chromatography.[5]
Table 4: Examples of Stille Coupling with 2-Halopyridine Derivatives
| Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 110 | 18 | 85 |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | DMF | 90 | 12 | 82 |
| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) / P(fur)₃ (4) | Dioxane | 100 | 16 | 88 |
Note: Yields are based on representative examples with similar 2-halopyridine substrates and may vary for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the electronegative bromine atom, facilitates nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the bromide by various nucleophiles, particularly amines.
Experimental Protocol: General Procedure for Amination via SNAr
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the amine (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[6]
Biologically Active Derivatives
Derivatives of this compound are key components in the development of various therapeutic agents.
Cyclin-Dependent Kinase (CDK) Inhibitors
Substituted 2-aminopyridines, accessible from this compound via Buchwald-Hartwig amination or SNAr, are prominent scaffolds for the design of cyclin-dependent kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.
Table 5: Anticancer Activity of Selected 2-Aminopyridine (B139424) Derivatives as Kinase Inhibitors
| Derivative Class | Target Kinase | Cancer Cell Line | IC50 (µM) |
| 2-Amino-4-aryl-6-substituted pyridine | CDK2 | PC3 (Prostate) | 0.1 - 0.85 |
| 2-Amino-4-aryl-6-substituted pyridine | HeLa (Cervical) | 1.2 - 74.1 | |
| Pyridine-based compounds | PIM-1 | MCF-7 (Breast) | 0.5 |
| Pyridine-based compounds | PIM-1 | HepG2 (Liver) | 5.27 |
Note: IC50 values are for representative compounds within the specified class and may not be direct derivatives of this compound, but illustrate the potential of the 2-aminopyridine scaffold.[5][7]
Caption: Cell cycle progression is regulated by cyclin-dependent kinases (CDKs).
PET Tracers for α-Synuclein Imaging
Derivatives of this compound are being investigated as potential positron emission tomography (PET) tracers for imaging α-synuclein aggregates in the brain. The accumulation of these aggregates is a hallmark of neurodegenerative disorders such as Parkinson's disease. The development of effective PET tracers is crucial for early diagnosis and for monitoring disease progression and the efficacy of therapeutic interventions.
Caption: Pathway of α-synuclein aggregation and its detection by PET tracers.
Conclusion
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide array of downstream products and derivatives. The reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides a robust platform for generating molecular diversity. The resulting substituted 6-methoxypyridine scaffolds are of significant interest to researchers, scientists, and drug development professionals, particularly in the fields of oncology and neurodegenerative diseases. The continued exploration of new synthetic methodologies and the biological evaluation of novel derivatives will undoubtedly lead to the discovery of new therapeutic agents and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methoxypyridine: Upstream Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Bromo-6-methoxypyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details the upstream precursors, experimental protocols, and quantitative data to facilitate informed decisions in synthetic strategy and process optimization.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main pathways:
-
Nucleophilic Aromatic Substitution: This approach utilizes 2,6-dibromopyridine (B144722) as the starting material, where one bromine atom is selectively displaced by a methoxide (B1231860) group.
-
Sandmeyer-type Reaction: This classic transformation involves the diazotization of 2-amino-6-methoxypyridine (B105723) followed by the introduction of a bromine atom.
A potential, though less direct, third strategy involves the directed ortho-metalation and subsequent bromination of a methoxypyridine precursor.
Quantitative Data Summary
The following table summarizes the key quantitative data for the most common synthetic routes to this compound, allowing for a clear comparison of their efficiencies.
| Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| 2,6-Dibromopyridine | Sodium Methoxide, Toluene | 19 hours | 120 | 89 |
| 2-Amino-5-methoxypyridine* | HBr, Bromine, Sodium Nitrite | ~1-2 hours | -10 to RT | 63 |
*Note: This data is for the synthesis of the isomeric 2-Bromo-5-methoxypyridine and serves as a reference for the analogous reaction to produce the 6-methoxy isomer.
Experimental Protocols
Synthesis from 2,6-Dibromopyridine via Nucleophilic Substitution
This method is a robust and high-yielding approach to this compound.
Reaction:
2-Bromo-6-methoxypyridine: A Core Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methoxypyridine is a versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic and structural features, characterized by a bromine atom at the 2-position and a methoxy (B1213986) group at the 6-position of the pyridine (B92270) ring, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound as an intermediate, with a focus on its role in facilitating the construction of molecular architectures relevant to drug discovery and development.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided below, offering a quick reference for laboratory use.
| Property | Value |
| CAS Number | 40473-07-2 |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 206 °C (lit.) |
| Density | 1.53 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.559 (lit.) |
| Purity | ≥ 97% (GC) |
Safety Information:
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the nucleophilic substitution of a methoxy group for a bromine atom on a dibrominated pyridine precursor.
Experimental Protocol: Synthesis from 2,6-Dibromopyridine (B144722)
This protocol details the synthesis of this compound from 2,6-dibromopyridine and sodium methoxide (B1231860).
Materials:
-
2,6-Dibromopyridine
-
Sodium methoxide
-
Toluene (B28343), anhydrous
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (e.g., 8.0 g) to a round-bottom flask containing anhydrous toluene (e.g., 120 mL).
-
Slowly add sodium methoxide (e.g., 1.82 g) to the solution.
-
Heat the reaction mixture to 120 °C and stir for approximately 13 hours. Supplemental sodium methoxide (e.g., 0.728 g) can be added during the reaction to drive it to completion, with continued stirring for another 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and partition with water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (eluent: hexane-ethyl acetate gradient) to afford this compound as an oil (typical yield: ~89%).
Key Reactions and Applications in Organic Synthesis
This compound is a versatile substrate for a variety of cross-coupling and metal-halogen exchange reactions, making it a valuable tool for introducing the 6-methoxypyridin-2-yl moiety into target molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is widely used to synthesize biaryl and heteroarylpyridines, which are common motifs in pharmaceuticals.[3]
General Experimental Protocol:
-
In a dry reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed.
-
After cooling, the reaction is worked up by extraction and purified by column chromatography.[4]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ / None | K₂CO₃ | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 110 | Good to Excellent |
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various N-aryl and N-heteroaryl amines from this compound. This reaction is of great importance in medicinal chemistry for the synthesis of compounds with potential biological activity.[5]
General Experimental Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired amine (1.2 eq.), and a strong base (e.g., NaOtBu; 1.4 eq.).
-
Add a palladium source (e.g., Pd₂(dba)₃; 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP; 4.4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the mixture (typically 80-110 °C) with stirring for the required time.[6]
-
After completion, the reaction is cooled, quenched, and the product is isolated via extraction and purified by chromatography.[7]
| Palladium Source / Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 60% |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | Reflux | 90.7% |
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 2-alkynyl-6-methoxypyridine derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]
General Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI; 0.025 eq.).
-
Add a base, typically an amine such as diisopropylamine (B44863) or triethylamine (B128534) (which can also serve as the solvent).
-
Add the terminal alkyne (1.1 eq.).
-
Stir the reaction at room temperature or with heating until completion.
-
The reaction mixture is then diluted with a solvent like diethyl ether, filtered, and the filtrate is washed and concentrated.
-
The crude product is purified by flash column chromatography.
| Palladium Catalyst | Copper Co-catalyst | Base / Solvent | Temperature (°C) | Typical Yield |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N / DMF | 100 | 72-96% |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 60-80 | N/A |
Metal-Halogen Exchange Reactions
This compound can undergo lithium-halogen exchange at low temperatures to form the corresponding 6-methoxypyridin-2-yl)lithium species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position of the pyridine ring.
General Experimental Protocol:
-
Dissolve this compound in an anhydrous etheral solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add a solution of an organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) dropwise.
-
Stir the mixture at low temperature for a short period to ensure complete metal-halogen exchange.
-
Add the desired electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides) to the solution.
-
Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry, and purify by chromatography.[9]
Similar to lithiation, this compound can be converted to its corresponding Grignard reagent, (6-methoxypyridin-2-yl)magnesium bromide. This organomagnesium compound is a powerful nucleophile that can react with a variety of electrophiles.
General Experimental Protocol:
-
In an oven-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of this compound in an anhydrous etheral solvent (e.g., THF) dropwise to initiate the reaction. An initiator such as iodine or 1,2-dibromoethane (B42909) may be required.
-
Once the Grignard reagent has formed, it can be reacted with various electrophiles (e.g., aldehydes, ketones, esters, nitriles) at appropriate temperatures.
-
The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride, and the product is isolated by extraction and purified.[1]
Application in Pharmaceutical Synthesis: Gamma-Secretase Modulators
A notable application of this compound is in the synthesis of gamma-secretase modulators (GSMs), which are being investigated as potential therapeutic agents for Alzheimer's disease.[10][11] The methoxypyridine moiety has been incorporated into tetracyclic scaffolds to improve the activity and physicochemical properties of these modulators.[12]
In the synthesis of these complex molecules, this compound or a derivative like 6-bromo-2-methoxy-3-aminopyridine serves as a key precursor.[12] The bromo-group allows for its incorporation into the larger molecular framework through cross-coupling reactions, demonstrating the practical utility of this intermediate in the development of novel drug candidates. The insertion of the methoxypyridine motif has been shown to enhance the potency of GSMs in reducing the levels of amyloid-beta 42 (Aβ42), a peptide implicated in the pathology of Alzheimer's disease.[11]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to readily participate in a wide range of transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, makes it an indispensable tool for the construction of complex molecular architectures. The successful application of this building block in the synthesis of gamma-secretase modulators highlights its importance in modern drug discovery and development. This guide provides researchers and scientists with a foundational understanding and practical protocols to effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical and agrochemical industries for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules. 2-Bromo-6-methoxypyridine is a valuable building block, and its derivatization via Suzuki-Miyaura coupling allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 2-position of the pyridine (B92270) ring.
These application notes provide a detailed protocol and representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The provided methodologies are based on established procedures for structurally similar 2-substituted pyridines and serve as a comprehensive guide for reaction optimization and execution.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to yield the desired 2-aryl-6-methoxypyridine product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
It is important to note that 2-substituted pyridines can sometimes present challenges in Suzuki-Miyaura coupling, a phenomenon often referred to as the "2-pyridyl problem." This can be attributed to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can hinder its catalytic activity. Therefore, careful selection of the ligand, base, and reaction conditions is crucial for achieving high yields.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridine (B144113) derivatives with various arylboronic acids. While specific data for this compound is limited in the literature, these conditions provide a robust starting point for optimization. The electron-donating methoxy (B1213986) group at the 6-position may influence the reactivity of the substrate.
Table 1: General Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates. |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
Table 2: Examples of Suzuki-Miyaura Coupling with Various Arylboronic Acids (using analogous 2-bromopyridine substrates)
| 2-Bromopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 81 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 96 |
| 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 (representative) |
| 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 73 (representative) |
Note: The yields presented in Table 2 are for analogous 2-bromopyridine substrates and should be considered as strong indicators of expected performance for this compound. Optimization may be required to achieve comparable results.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyridine.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-methoxypyridine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a wide range of pharmaceuticals and biologically active compounds.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines.[1][2][3] The reaction of this compound with various primary and secondary amines allows for the facile introduction of diverse functionalities at the 2-position of the pyridine (B92270) ring, a common scaffold in medicinal chemistry. This protocol offers a general guideline for performing this transformation, with specific conditions that can be optimized for different amine coupling partners.
Reaction Principle
The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the active catalyst.[1][3][4] The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Data Presentation: Representative Reaction Conditions
| Parameter | Condition | Notes |
| Aryl Halide | 2-Bromo-6-methylpyridine | A close structural analog to this compound. |
| Amine | (+/-)-trans-1,2-diaminocyclohexane | Example of a primary diamine. Other primary and secondary amines can be used. |
| Palladium Precursor | [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) | A common Pd(0) source. Other sources like Pd(OAc)₂ can also be used.[4][5] |
| Ligand | (±)-BINAP ((±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | A bulky, electron-rich phosphine (B1218219) ligand that promotes the reaction.[5] |
| Base | NaOt-Bu (Sodium tert-butoxide) | A strong base commonly used in Buchwald-Hartwig aminations.[5][6] |
| Solvent | Anhydrous Toluene | A non-polar, high-boiling solvent suitable for this reaction. |
| Temperature | 80 °C | Typical temperature range is 80-110 °C.[5][7] |
| Reaction Time | 4 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Yield | 60% | Yields will vary depending on the specific amine and reaction conditions.[5] |
Experimental Protocol: General Procedure
This protocol is adapted from a procedure for the amination of 2-Bromo-6-methylpyridine and should be considered a starting point for the reaction with this compound.[5]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium precursor (e.g., [Pd₂(dba)₃] or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., [Pd₂(dba)₃], 0.02 equiv.), the phosphine ligand (e.g., (±)-BINAP, 0.04 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl or N-heteroaryl-6-methoxypyridin-2-amine.
Mandatory Visualization
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-methoxypyridine, a versatile building block in medicinal chemistry and materials science. The bromine atom at the 2-position is highly amenable to various palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the strategic introduction of a wide array of substituents, making it a valuable precursor in the synthesis of complex molecular architectures.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful exclusion of oxygen and moisture. It is crucial to use anhydrous solvents and to thoroughly degas all reaction mixtures. The choice of palladium precursor, ligand, base, and solvent system is critical and often requires optimization for specific substrate combinations. The protocols provided herein are based on established methodologies for similar substrates and serve as a starting point for reaction optimization.
General Experimental Workflow
The following diagram illustrates a general workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potential kinase inhibitors utilizing 2-Bromo-6-methoxypyridine as a key starting material. The pyridine (B92270) scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, frequently playing a crucial role in binding to the hinge region of the kinase ATP-binding site. The strategic functionalization of this compound through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the creation of diverse chemical libraries for screening against various kinase targets.
This guide will focus on a representative synthetic route to a hypothetical kinase inhibitor targeting the p38 MAP kinase and Src kinase pathways, both of which are implicated in inflammatory diseases and cancer.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Toluene | 110 | 8 | 75-85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 12 | 80-90 |
Table 2: Representative Buchwald-Hartwig Amination of 2-Aryl-6-methoxypyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 70-80 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | 65-75 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 70-85 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 20 | 60-70 |
Table 3: In Vitro Kinase Inhibitory Activity of Representative Pyridine-Based Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Rep-Inhibitor-1 | p38α MAPK | 50 |
| Rep-Inhibitor-2 | Src | 44 |
| Rep-Inhibitor-3 | Lck | 88 |
| Rep-Inhibitor-4 | ALK | 18 |
| Staurosporine (Ref.) | Multiple Kinases | <10 |
Mandatory Visualization
Caption: Synthetic workflow for kinase inhibitors.
Caption: p38 MAPK signaling pathway inhibition.
Caption: Src kinase signaling pathway inhibition.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask under a positive flow of inert gas.
-
Add toluene and degassed water (typically a 4:1 to 5:1 ratio of toluene to water) via syringe.
-
Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-6-methoxypyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Aryl-6-methoxypyridine
Materials:
-
2-Aryl-6-methoxypyridine (from Protocol 1) (1.0 equiv)
-
Amine (e.g., aniline derivative) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In an oven-dried Schlenk tube, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine (B1218219) ligand (Xantphos).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base (cesium carbonate), 2-aryl-6-methoxypyridine, and the amine.
-
Add the anhydrous solvent (toluene or 1,4-dioxane) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to yield the final kinase inhibitor candidate.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
Materials:
-
Recombinant human kinase (e.g., p38α MAPK, Src)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO for the control wells.
-
Prepare a kinase/substrate mixture in the kinase assay buffer and add it to each well.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Add the Kinase Detection Reagent to convert the generated ADP to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions and analytical methods for their specific substrates and targets. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The biological activity data presented is for representative compounds and may not be directly applicable to all newly synthesized molecules.
¹H NMR Characterization of 2-Bromo-6-methoxypyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-Bromo-6-methoxypyridine. It includes quantitative data, a comprehensive experimental protocol, and visual diagrams to aid in the understanding of the compound's spectral features. This information is critical for identity confirmation, purity assessment, and quality control in a drug development setting.
Spectroscopic Data
The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits distinct signals corresponding to the methoxy (B1213986) and aromatic protons. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -OCH₃ | 3.93 | Singlet (s) | N/A | 3H |
| H-3 | 7.05 | Doublet (d) | 7.2 | 1H |
| H-4 | 7.41 | Triplet (t) | 7.6 | 1H |
| H-5 | 6.68 | Doublet (d) | 8.0 | 1H |
Note: Data was recorded on a 400 MHz spectrometer.[1]
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound displays a singlet for the methoxy group (-OCH₃) at 3.93 ppm, integrating to three protons. The aromatic region shows three distinct signals. The proton at the 5-position (H-5) appears as a doublet at 6.68 ppm with a coupling constant of 8.0 Hz, due to coupling with the adjacent H-4 proton. The proton at the 3-position (H-3) resonates as a doublet at 7.05 ppm with a coupling constant of 7.2 Hz, arising from its interaction with H-4. The proton at the 4-position (H-4) appears as a multiplet, which can be resolved as a triplet at approximately 7.41 ppm, with a coupling constant of about 7.6 Hz. This triplet arises from the coupling of H-4 with both H-3 and H-5, with similar coupling constants.
Potential Impurities
In the synthesis of this compound, common starting materials and reagents include 2,6-dibromopyridine (B144722) and sodium methoxide. Residual amounts of these may be present as impurities in the final product.
-
2,6-Dibromopyridine: The ¹H NMR spectrum of this potential impurity would show a triplet and a doublet in the aromatic region.
-
Sodium Methoxide/Methanol (B129727): The presence of residual methanol would be indicated by a singlet in the ¹H NMR spectrum.
Careful analysis of the baseline and integration of all signals is crucial for detecting and quantifying these and other potential impurities.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm) and cap
-
Pasteur pipette
-
Small vial
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure and assess the purity of the sample.
-
Visualizations
The following diagrams illustrate the experimental workflow and the spin-spin coupling relationships in this compound.
References
Application Note: High-Throughput Purity Analysis of 2-Bromo-6-methoxypyridine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of purity and identification of potential impurities in 2-Bromo-6-methoxypyridine, a key intermediate in pharmaceutical synthesis. The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results critical for quality control and drug development processes.
Introduction
This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a highly selective and sensitive analytical method is required to assess its purity and identify any process-related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[1][2] This document provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample and Standard Preparation
Reagents and Materials:
-
This compound reference standard (≥99.5% purity)
-
This compound sample for analysis
-
High-purity solvent (e.g., Acetone or Ethyl Acetate), GC grade or equivalent
-
Volumetric flasks (10 mL, 25 mL)
-
Micropipettes
-
GC vials with inserts and caps
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.[1]
-
Dissolve the standard in the chosen high-purity solvent.
-
Dilute to the mark with the same solvent and mix thoroughly.
Sample Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve the sample in the chosen high-purity solvent.
-
Dilute to the mark with the same solvent and mix thoroughly.
Solvent Blank:
-
Fill a GC vial with the high-purity solvent used for sample and standard preparation.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on sensitivity requirements |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan (for impurity identification) and/or Selected Ion Monitoring (SIM) (for enhanced sensitivity) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
Analysis Procedure
-
Equilibrate the GC-MS system with the specified chromatographic conditions.
-
Inject the solvent blank to verify the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and mass spectrum of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on the retention time and by comparing the mass spectrum with that of the reference standard.
-
Identify any impurity peaks by examining their mass spectra and searching against a mass spectral library (e.g., NIST).
Data Presentation
Purity Calculation
The purity of the this compound sample can be calculated using the area percent method from the total ion chromatogram (TIC).
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Table 2: Example Quantitative Data for this compound Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity Confirmed by MS |
| Sample A | 12.5 | 9850000 | 99.50 | Yes |
| Impurity 1 | 10.2 | 25000 | 0.25 | Yes (e.g., 2,6-Dibromopyridine) |
| Impurity 2 | 11.8 | 25000 | 0.25 | Tentative |
| Total | 9900000 | 100.00 |
Potential Impurities
The synthesis of this compound typically involves the reaction of 2,6-Dibromopyridine with sodium methoxide.[3] Based on this synthetic route, potential impurities may include:
-
Starting Materials: Unreacted 2,6-Dibromopyridine.
-
By-products: Isomeric impurities or products from side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, ethyl acetate).
The GC-MS method described is capable of separating and identifying these potential impurities.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS purity analysis of this compound.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Conclusion
The GC-MS method presented in this application note is a highly effective tool for the purity assessment of this compound. The protocol is straightforward, offering high sensitivity and selectivity for the separation and identification of the main component and its potential impurities. This method is well-suited for routine quality control in pharmaceutical manufacturing and for ensuring the integrity of starting materials in drug development research.
References
Application Note and Protocol: HPLC Method Development for the Analysis of 2-Bromo-6-methoxypyridine and Monitoring of its Suzuki-Miyaura Coupling Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-6-methoxypyridine is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The ability to accurately monitor its reactions, such as the widely used Suzuki-Miyaura cross-coupling, is crucial for process optimization, impurity profiling, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for this purpose, offering excellent resolution and quantitative accuracy.[1] This document provides a detailed protocol for developing a reversed-phase HPLC (RP-HPLC) method for this compound and its application in monitoring a Suzuki-Miyaura coupling reaction.
Part 1: HPLC Method Development
A systematic approach to HPLC method development is essential to achieve a robust and reliable analytical method.[2] The following protocol outlines the key steps for developing a method for this compound.
1.1. Physicochemical Properties of this compound
Understanding the properties of the analyte is the first step in method development.[3]
-
Structure:

-
Polarity: Moderately polar. Soluble in common organic solvents like acetonitrile (B52724) and methanol.
-
pKa: The pyridine (B92270) nitrogen is basic, with an estimated pKa around 3-4.
-
UV Absorbance: The pyridine ring provides chromophores suitable for UV detection. A UV scan would be beneficial, but a starting wavelength of 270 nm is a reasonable choice.
1.2. HPLC Method Development Workflow
The logical workflow for developing the HPLC method is illustrated below.
References
Application Notes and Protocols for Stille Coupling Reactions Using 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Bromo-6-methoxypyridine in Stille coupling reactions. This versatile building block is a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon bonds with a wide range of organostannane reagents.
Introduction to Stille Coupling with this compound
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[1][2] this compound is an attractive substrate for this reaction due to the presence of a reactive C-Br bond at the 2-position, which is susceptible to oxidative addition to a palladium(0) catalyst. The methoxy (B1213986) group at the 6-position can influence the electronic properties of the pyridine (B92270) ring and may affect the reactivity of the substrate. The Stille coupling offers a powerful and versatile method for the synthesis of 2-substituted-6-methoxypyridines, which are important scaffolds in many biologically active compounds.
Key Advantages of the Stille Coupling:
-
Mild Reaction Conditions: The reaction often proceeds under neutral and relatively mild conditions, tolerating a wide variety of functional groups.[1]
-
Stable Reagents: Organostannanes are generally stable to air and moisture, making them easy to handle and store.[1]
-
Broad Substrate Scope: A wide range of organostannanes, including aryl, vinyl, and alkynyl derivatives, can be coupled with this compound.
Reaction Mechanism and Key Parameters
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Critical Reaction Parameters:
-
Catalyst: Palladium(0) complexes are the active catalysts. Common precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of catalyst can significantly impact reaction efficiency.
-
Ligand: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or XPhos, are often employed to stabilize the palladium catalyst and promote the reaction.
-
Solvent: Anhydrous and degassed solvents are crucial for successful Stille couplings. Toluene, dioxane, and DMF are commonly used.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.
-
Additives: In some cases, additives like copper(I) iodide (CuI) or cesium fluoride (B91410) (CsF) can accelerate the rate of transmetalation.[4]
Experimental Protocols
The following are generalized protocols for the Stille coupling of this compound with various organostannanes. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Stille Coupling with Arylstannanes
This protocol describes the coupling of this compound with an aryl(tributyl)stannane.
Materials:
-
This compound
-
Aryl(tributyl)stannane (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl(tributyl)stannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Stille Coupling with Vinylstannanes
This protocol is for the coupling of this compound with a vinyl(tributyl)stannane.
Materials:
-
This compound
-
Vinyl(tributyl)stannane (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., PPh₃, 4-8 mol%)
-
Anhydrous and degassed solvent (e.g., DMF)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add the ligand to the reaction mixture.
-
Add the vinyl(tributyl)stannane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[3]
-
Monitor and work up the reaction as described in steps 6-11 of Protocol 1.
Protocol 3: Stille Coupling with Alkynylstannanes
This protocol outlines the coupling of this compound with an alkynyl(tributyl)stannane.
Materials:
-
This compound
-
Alkynyl(tributyl)stannane (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%) (optional, but often beneficial)
-
Anhydrous and degassed solvent (e.g., THF, Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI (if used).
-
Follow steps 2-3 from Protocol 1.
-
Add the alkynyl(tributyl)stannane via syringe.
-
Stir the reaction mixture at room temperature or gently heat to 50-70 °C for 4-12 hours.
-
Monitor and work up the reaction as described in steps 6-11 of Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Stille coupling of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 1: Representative Conditions for Stille Coupling with Arylstannanes
| Entry | Arylstannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl(tributyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 16 | 75-95 |
| 2 | (4-Methoxyphenyl)(tributyl)stannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | 12 | 80-98 |
| 3 | (2-Thienyl)(tributyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 24 | 65-85 |
Table 2: Representative Conditions for Stille Coupling with Vinyl- and Alkynylstannanes
| Entry | Organostannane | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyl(tributyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 95 | 18 | 70-90[3] |
| 2 | (Tributylstannyl)acetylene | Pd(PPh₃)₄ (3) | CuI (5) | THF | 60 | 6 | 80-95 |
| 3 | (Phenylethynyl)(tributyl)stannane | PdCl₂(PPh₃)₂ (4) | CuI (8) | Dioxane | 70 | 8 | 75-92 |
Experimental Workflow
A typical experimental workflow for a Stille coupling reaction is outlined below.
References
Application Notes and Protocols for the Copper-Catalyzed Amination of 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the copper-catalyzed amination of 2-Bromo-6-methoxypyridine, a key transformation in the synthesis of various heterocyclic compounds relevant to pharmaceutical and materials science research. The Ullmann-type C-N cross-coupling reaction offers a cost-effective and efficient alternative to palladium-catalyzed methods for the preparation of 2-amino-6-methoxypyridine (B105723) derivatives. This guide presents a validated protocol, quantitative data, and a comprehensive workflow to facilitate the successful implementation of this methodology in a laboratory setting.
Introduction
The synthesis of substituted aminopyridines is a cornerstone in the development of novel therapeutics and functional materials. The 2-amino-6-methoxypyridine scaffold, in particular, is a prevalent motif in a range of biologically active molecules. The copper-catalyzed amination of this compound, a variation of the Ullmann condensation, provides a direct and economical route to these valuable building blocks. This reaction involves the formation of a carbon-nitrogen bond between the pyridine (B92270) ring and an amine, facilitated by a copper catalyst. Modern advancements in ligand development have enabled these reactions to proceed under milder conditions than traditionally required for Ullmann couplings, thus broadening their substrate scope and functional group tolerance.
Key Reaction Parameters
The success of the copper-catalyzed amination of this compound is contingent on the careful selection of several key parameters:
-
Copper Source: Copper(I) salts, such as cuprous oxide (Cu₂O) and copper(I) iodide (CuI), are commonly employed.
-
Ligand: The use of a ligand is often crucial for achieving high yields and preventing catalyst deactivation. N,N'-Dimethylethylenediamine (DMEDA) is a highly effective and inexpensive ligand for this transformation.
-
Base: An appropriate base is required to facilitate the deprotonation of the amine nucleophile. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent: High-boiling polar solvents are typically used to ensure the solubility of the reactants and to maintain the required reaction temperature. Ethylene (B1197577) glycol has proven to be an excellent solvent for this reaction.
-
Temperature: Reaction temperatures generally range from 60°C to 120°C, depending on the reactivity of the amine and the specific catalytic system.
Quantitative Data Summary
The following table summarizes the reaction conditions and yield for a representative copper-catalyzed amination of this compound.
| Amine | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aqueous Ammonia (B1221849) | Cu₂O (5) | DMEDA (10) | K₂CO₃ (0.2) | Ethylene Glycol | 60 | 16 | 88 |
Experimental Protocol
This protocol details a general procedure for the copper-catalyzed amination of this compound with aqueous ammonia.[1]
Materials:
-
This compound
-
Aqueous ammonia (28% solution)
-
Cuprous oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add Cu₂O (0.025 mmol, 5 mol%), K₂CO₃ (0.1 mmol, 20 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add ethylene glycol (1 mL), this compound (0.5 mmol), DMEDA (0.05 mmol, 10 mol%), and a 28% aqueous solution of ammonia (10 mmol, 20 equiv.).
-
Reaction: Stir the reaction mixture at 60°C for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate (4 x 5 mL).
-
Purification: Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography to afford the desired 2-amino-6-methoxypyridine.
Caution: Some aminopyridine products can be volatile under high vacuum; therefore, solvent evaporation should be performed with care.[1]
Experimental Workflow
Caption: A generalized workflow for the copper-catalyzed amination of this compound.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: A simplified representation of a plausible catalytic cycle for the Ullmann-type amination reaction.
Conclusion
The copper-catalyzed amination of this compound is a robust and efficient method for the synthesis of 2-amino-6-methoxypyridine derivatives. The protocol presented herein, utilizing an inexpensive copper source and ligand, provides a practical and scalable approach for researchers in drug discovery and chemical synthesis. The milder reaction conditions compared to traditional Ullmann reactions, coupled with good yields, make this a valuable tool for the construction of C-N bonds in heterocyclic systems.
References
Application Notes and Protocols for the Synthesis of 2-Bromo-6-methoxypyridine
Introduction
2-Bromo-6-methoxypyridine is a key heterocyclic building block in organic synthesis, widely utilized in the development of pharmaceuticals and agrochemicals. Its structure, featuring a reactive bromine atom and a methoxy (B1213986) group on the pyridine (B92270) ring, allows for a variety of chemical modifications, making it a valuable intermediate for creating more complex molecules. This document provides a detailed experimental protocol for the synthesis of this compound via the nucleophilic aromatic substitution of 2,6-dibromopyridine (B144722) with sodium methoxide (B1231860).
Reaction Scheme
The synthesis proceeds by reacting 2,6-dibromopyridine with sodium methoxide in toluene (B28343) at an elevated temperature. The methoxide ion displaces one of the bromine atoms on the pyridine ring to yield the desired product.
Experimental Protocol
This protocol details the synthesis of this compound from 2,6-dibromopyridine.
Materials and Reagents:
-
2,6-Dibromopyridine
-
Sodium methoxide (Sodium methanolate)
-
Toluene
-
Ethyl acetate (B1210297)
-
Hexane
-
Water (distilled or deionized)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Argon gas
Equipment:
-
Round-bottom flask
-
Condenser
-
Heating mantle with a stirrer
-
Thermometer or temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 8.0 g of 2,6-dibromopyridine in 120 mL of toluene.
-
Inert Atmosphere: Purge the reaction vessel with argon gas to establish an inert atmosphere.
-
Reagent Addition: Slowly add 1.82 g of sodium methoxide to the stirred solution.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with continuous stirring for 13 hours.[1]
-
Supplemental Reagent Addition: After 13 hours, add an additional 0.728 g of sodium methoxide to the reaction mixture and continue stirring at 120 °C for another 6 hours.[1]
-
Workup:
-
Drying and Concentration:
-
Purification:
-
Product Characterization: The final product, this compound, is obtained as an oil (5.64 g, 89% yield).[1] The structure should be confirmed by spectroscopic methods such as ¹H-NMR.[1]
Data Presentation
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Value |
| Starting Material | 2,6-Dibromopyridine (8.0 g) |
| Reagent | Sodium Methoxide (1.82 g + 0.728 g) |
| Solvent | Toluene (120 mL) |
| Reaction Temperature | 120 °C |
| Reaction Time | 19 hours (13 h + 6 h) |
| Atmosphere | Argon |
| Product Yield | 5.64 g (89%)[1] |
| Product Appearance | Oil[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Boiling Point | 206 °C[1] |
| Density | 1.53 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.559[1] |
| Storage Temperature | Room Temperature, under inert atmosphere[1] |
Table 3: ¹H-NMR Data for Product Confirmation
| Parameter | Data (400 MHz, CDCl₃) |
| Chemical Shifts (δ) | 3.93 (s, 3H, OCH₃), 6.68 (d, 1H, J = 8.0 Hz, Ar-H), 7.05 (d, 1H, J = 7.2 Hz, Ar-H), 7.39-7.42 (m, 1H, Ar-H)[1] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
References
Application Note and Protocol for the Purification of 2-Bromo-6-methoxypyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-Bromo-6-methoxypyridine using silica (B1680970) gel column chromatography. This method is crucial for obtaining high-purity material, essential for subsequent synthetic steps and biological screening in drug development. The protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, and elution procedures. Additionally, a summary of the physicochemical properties of this compound is provided for reference.
Introduction
This compound is a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The purity of this intermediate is paramount to ensure the desired outcome and yield of subsequent reactions. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1][2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[1] For this compound, a normal-phase chromatography setup utilizing silica gel as the stationary phase and a non-polar to moderately polar solvent system as the mobile phase is effective for separating the target compound from impurities.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for proper handling, storage, and characterization of the compound.
| Property | Value |
| Molecular Formula | C₆H₆BrNO[3][4][5][6] |
| Molecular Weight | 188.02 g/mol [4][5] |
| Appearance | Clear, colorless to light yellow or golden liquid[3][4] |
| Boiling Point | 206 °C (lit.)[4] |
| Density | 1.53 g/mL at 25 °C (lit.)[4] |
| Refractive Index (n20/D) | 1.559 (lit.)[4] |
| CAS Number | 40473-07-2[3][4] |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound using silica gel column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
Dichloromethane (B109758) (optional, for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Method Development: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane (B92381) and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system should provide a good separation between the desired product spot and any impurities, with the Rf value of the product being around 0.2-0.4.
Column Preparation
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. A thin layer of sand can be added on top of the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the bed during sample and eluent addition.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent.
-
Carefully add the sample solution or the dried silica-adsorbed sample to the top of the column.
-
Allow the sample to fully enter the silica bed.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution process by opening the stopcock and collecting the eluent in fractions.
-
It is recommended to start with a low polarity mobile phase (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity (gradient elution) if necessary to elute the desired compound. A common starting point for similar compounds is a hexane/ethyl acetate gradient.[4] For a related isomer, 2-bromo-3-methoxypyridine, an 8:1 hexane/ethyl acetate mixture has been used.[7]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing the pure this compound.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.[4]
-
Confirm the purity of the final product by TLC, GC, or NMR spectroscopy.
Data Summary
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient[4] |
| Example Mobile Phase Ratio | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the ethyl acetate concentration. An isocratic system like 8:1 Hexane:Ethyl Acetate may also be effective.[7] |
| Monitoring Technique | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |
| Product Appearance | Colorless to light yellow oil[3][4] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]
- 2. Chromatographic Columns: The Backbone of Analytical Chemistry - MetwareBio [metwarebio.com]
- 3. H30593.14 [thermofisher.com]
- 4. This compound CAS#: 40473-07-2 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Lithiation of 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective lithiation of 2-bromo-6-methoxypyridine, a key intermediate in the synthesis of polysubstituted pyridine (B92270) derivatives for pharmaceutical and materials science applications. The methodologies detailed herein focus on achieving selective deprotonation ortho to the methoxy (B1213986) group, enabling the introduction of a wide range of functionalities at the C-3 position.
Introduction
Substituted pyridines are prevalent scaffolds in numerous biologically active compounds. The targeted functionalization of the pyridine ring is crucial for the development of novel therapeutic agents. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective C-H functionalization of aromatic and heteroaromatic systems. In the case of this compound, the methoxy group serves as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong, non-nucleophilic base. This approach circumvents the challenges associated with traditional electrophilic aromatic substitution, which often yields mixtures of isomers.
The choice of the lithiating agent is critical to the outcome of the reaction. While alkyllithium reagents like n-butyllithium (n-BuLi) can lead to lithium-halogen exchange at the C-2 position, hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) generally favor deprotonation at the C-3 position, ortho to the directing methoxy group.[1] This protocol will focus on the use of LDA to achieve regioselective C-3 lithiation.
Key Concepts and Reaction Pathway
The regioselective lithiation of this compound is predicated on the principle of directed ortho-metalation. The methoxy group at the C-6 position coordinates to the lithium amide base, delivering it to the adjacent C-3 proton. This chelation-assisted deprotonation is kinetically favored over deprotonation at other positions and over lithium-halogen exchange. The resulting 2-bromo-6-methoxy-3-lithiopyridine intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.
Figure 1: Reaction pathway for the regioselective lithiation of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the regioselective lithiation of this compound and subsequent quenching with an electrophile.
General Protocol for Regioselective C-3 Lithiation
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, iodine)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, flame-dried
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of LDA: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C. To this solution, add n-BuLi (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
Lithiation: In a separate flame-dried round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. To this solution, add the freshly prepared LDA solution dropwise via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: General experimental workflow for the regioselective lithiation of this compound.
Data Presentation
The following table summarizes representative yields for the C-3 functionalization of bromo-methoxypyridine analogues using a directed ortho-metalation approach with LDA or LTMP, followed by quenching with various electrophiles. While specific data for this compound is not extensively published, these examples with similar substrates provide a strong indication of the expected efficiency of the reaction.
| Substrate | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |
| 2-Bromo-4-methoxypyridine | LTMP | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | 70 (overall after reduction) | [1] |
| 2,5-Dibromopyridine | LDA | I₂ | 2,5-Dibromo-4-iodopyridine | 92 | [1] |
| 2,5-Dibromopyridine | LDA | DMF | 2,5-Dibromo-4-pyridinecarboxaldehyde | 85 | [1] |
| 2,5-Dibromo-4-methoxypyridine | LDA | DMF | 2,5-Dibromo-4-methoxy-3-pyridinecarboxaldehyde | (Good Yield) | [1] |
Applications in Drug Development and Organic Synthesis
The ability to selectively introduce a functional group at the C-3 position of this compound opens up a wide range of synthetic possibilities. The resulting 3-substituted-2-bromo-6-methoxypyridines are versatile intermediates. The bromine atom at C-2 can subsequently be used as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of highly functionalized pyridine cores. These complex pyridine derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents, including kinase inhibitors, antivirals, and central nervous system agents.
Safety Information
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere by trained personnel.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
-
A dry chemical fire extinguisher (Class D) should be readily available.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-6-methoxypyridine
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methoxypyridine.
Troubleshooting Guide: Diagnosing Low Yields
Low yields in the Suzuki coupling of 2-substituted pyridines, such as this compound, are a common challenge often referred to as the "2-pyridyl problem".[1] This is typically due to the pyridine (B92270) nitrogen coordinating with and inhibiting the palladium catalyst.[1][2][3][4] The following table outlines common issues, their probable causes, and recommended solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inhibition/Deactivation: The pyridine nitrogen is coordinating to the palladium center.[2][3] 2. Inefficient Oxidative Addition: The C-Br bond activation is slow.[4] 3. Low Reaction Temperature: Insufficient thermal energy for the catalytic cycle to proceed efficiently.[3] 4. Poor Reagent Quality: Impurities in reagents or solvents are poisoning the catalyst.[1] | 1. Use Bulky, Electron-Rich Ligands: Employ ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[3] Consider using advanced Buchwald pre-catalysts (e.g., XPhos Pd G3).[3] 2. Increase Reaction Temperature: Cautiously increase the temperature in increments (e.g., from 80°C to 100-110°C).[1][3] 3. Ensure High-Purity Reagents: Use anhydrous, degassed solvents and high-purity starting materials.[1] |
| Significant Side Products | 1. Protodeboronation: The boronic acid/ester is degrading by cleavage of the C-B bond.[1][2][3] This is often exacerbated by excess water or an inappropriate base.[2][3] 2. Hydrodehalogenation (Debromination): The starting this compound is being reduced to 6-methoxypyridine.[1] This can be caused by hydrogen sources in the reaction mixture. 3. Homocoupling: The boronic acid is coupling with itself. This is primarily caused by the presence of oxygen.[3] | 1. Minimize Protodeboronation: Use more stable boronic esters (e.g., pinacol (B44631) esters).[2][4] Ensure rigorously dry and degassed conditions. Use a non-aqueous, strong base like K₃PO₄ or Cs₂CO₃. 2. Prevent Debromination: Use high-purity, dry solvents. Monitor the reaction and stop it once the starting material is consumed to avoid prolonged reaction times.[1] 3. Avoid Homocoupling: Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Maintain an inert atmosphere throughout the reaction.[3] |
| Reaction Stalls | 1. Insoluble Species: The base or other reagents may have poor solubility in the chosen solvent system.[3] 2. Insufficient Base Strength: The base may not be strong enough to facilitate the transmetalation step effectively.[3] 3. Catalyst Degradation: The catalyst has decomposed over the course of the reaction, often indicated by the formation of palladium black.[2] | 1. Optimize Solvent System: Screen different solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) to improve solubility.[5] 2. Screen Stronger Bases: Switch from weaker bases (e.g., K₂CO₃) to stronger, more soluble bases (e.g., K₃PO₄, Cs₂CO₃).[1] 3. Increase Ligand Ratio: A slight increase in the ligand-to-palladium ratio can sometimes prevent catalyst decomposition.[2] Use more robust pre-catalysts.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing when the same conditions work for other aryl bromides? This is likely due to the "2-pyridyl problem".[1] The nitrogen atom at the 2-position of the pyridine ring has a lone pair of electrons that can coordinate strongly to the palladium catalyst. This coordination can inhibit or completely deactivate the catalyst, preventing the catalytic cycle from proceeding.[2][3][4] The solution is to use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) that sterically shield the palladium center and discourage this inhibitory binding.[3][4]
Q2: I am observing a significant amount of 6-methoxypyridine in my crude product. What is causing this and how can I prevent it? The formation of 6-methoxypyridine is a result of a side reaction called hydrodehalogenation or debromination.[1] This occurs when the palladium catalyst reacts with a hydrogen source in the mixture, leading to the reduction of the C-Br bond. To minimize this, ensure you are using high-purity, anhydrous solvents and that your reaction is properly degassed.[1] Additionally, avoid unnecessarily long reaction times by monitoring the consumption of your starting material via TLC or LC-MS.[1]
Q3: My boronic acid coupling partner seems to be decomposing. What is happening? This side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] It is a common issue, especially with heteroaromatic boronic acids, and can be catalyzed by the base or trace amounts of water.[1][2] To mitigate this, use more stable boronic esters like pinacol esters, which are less prone to this degradation.[2] Using rigorously dried solvents and reagents is also critical. Sometimes, switching to a milder base like CsF can be beneficial.
Q4: What are the best starting conditions for a Suzuki coupling with this compound? A robust starting point for this challenging substrate would involve a modern catalyst system. Consider using a pre-catalyst like XPhos Pd G3 (1-3 mol%) or generating the catalyst in situ with Pd₂(dba)₃ (1-2 mol%) and a bulky, electron-rich ligand like SPhos (2-4 mol%). For the base, potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents) is often a reliable choice. A common solvent system is a degassed mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).[1] The reaction typically requires heating, often in the range of 80-110 °C.[1][3]
Data on Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for success. The following tables provide a general guide for optimization based on literature for similar 2-bromopyridine (B144113) substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ (2-5) | - | Low to Moderate | Often ineffective for 2-substituted pyridines due to catalyst inhibition.[1] |
| Pd(OAc)₂ (2) | SPhos (4) | Moderate to High | A common system where the bulky, electron-rich ligand facilitates the reaction and stabilizes the catalyst.[3] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Moderate to High | Another effective combination for challenging heteroaryl halides. |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst, often effective for difficult couplings and providing reproducible results.[3] |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that can be effective, though may be less so than Buchwald systems for this specific substrate.[3] |
Table 2: Influence of Base and Solvent on Yield
| Base (Equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Dioxane / H₂O | Low to Moderate | A common base, but may not be strong enough for this coupling.[1] |
| K₃PO₄ (2-3) | Dioxane / H₂O | Moderate to High | A stronger, non-nucleophilic base that is often required for challenging couplings.[1] |
| Cs₂CO₃ (2-3) | Toluene / H₂O | High | A strong base that often enhances reaction rates and yields. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials but must be high purity.[3] |
Visualizations
References
Technical Support Center: Optimizing Reactions with 2-Bromo-6-methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-methoxypyridine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in some cross-coupling reactions?
A1: While this compound is a versatile building block, its structure presents specific challenges in palladium-catalyzed reactions. The primary issue is the potential for the pyridine (B92270) nitrogen to coordinate with the palladium catalyst. This coordination can stabilize the catalyst in an inactive state, effectively poisoning it and slowing down or halting the catalytic cycle.[1] The selection of bulky ligands is often crucial to sterically hinder this unwanted interaction.[1]
Q2: What are the most common side reactions observed with this compound, and how can they be minimized?
A2: The most common side reactions are:
-
Protodebromination: Replacement of the bromine atom with a hydrogen. This is often caused by moisture in the reaction or the generation of palladium-hydride species. To minimize it, ensure all reagents and solvents are anhydrous and thoroughly degassed.
-
Homocoupling: The coupling of two molecules of the starting material (e.g., boronic acid in a Suzuki reaction) to form a dimer. This is frequently caused by the presence of oxygen, which can interfere with the catalytic cycle.[2] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical for prevention.
Q3: How do I choose an appropriate base for my reaction?
A3: The choice of base is critical and depends on the reaction type and the sensitivity of your substrates.
-
For Suzuki-Miyaura reactions: Inorganic bases are common. Potassium carbonate (K₂CO₃) is a good starting point for many reactions.[3] For more challenging couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[3]
-
For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases are required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice.[4][5] For substrates with base-sensitive functional groups, milder inorganic bases like Cs₂CO₃ or K₃PO₄ should be considered.[4]
Q4: What is the best solvent for reactions with this compound?
A4: The optimal solvent depends on the specific reaction and the solubility of the reagents.
-
Suzuki-Miyaura: Biphasic solvent systems are often preferred to dissolve both the organic substrate and the inorganic base. Common mixtures include 1,4-dioxane (B91453)/water or toluene (B28343)/water.[6]
-
Buchwald-Hartwig Amination: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally the most effective.[1]
-
Sonogashira & Heck Reactions: Polar aprotic solvents like DMF or THF are frequently used. For Sonogashira couplings, an amine base such as triethylamine (B128534) (Et₃N) can often serve as both the base and a co-solvent.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Poisoning/Deactivation | The pyridine nitrogen may be inhibiting the palladium catalyst. Switch to a catalyst system with a bulkier, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos, RuPhos) to shield the metal center.[1] Consider using a pre-formed palladium catalyst (e.g., XPhos Pd G3) which can be more robust. |
| Incorrect Base Strength or Solubility | If the base is too weak, the reaction may not proceed. If it's insoluble, it can't participate effectively. For Suzuki reactions, try a stronger base like K₃PO₄ or Cs₂CO₃.[3] For Buchwald-Hartwig, ensure a strong base like NaOt-Bu is used.[5] Ensure vigorous stirring, especially with heterogeneous inorganic bases. |
| Suboptimal Solvent Choice | Reagents may not be fully soluble, or the solvent may not facilitate the catalytic cycle. For Suzuki reactions, ensure a biphasic system (e.g., dioxane/water) is used to dissolve the inorganic base. For other couplings, screen alternative anhydrous, degassed solvents like toluene, THF, or DMF.[6] |
| Insufficient Temperature | Many cross-coupling reactions require heating to overcome activation barriers. Gradually increase the reaction temperature in increments (e.g., from 80 °C to 100 °C) while monitoring for product formation and potential decomposition.[1] |
| Poor Quality of Reagents | Solvents must be anhydrous and degassed. Reagents, especially boronic acids, can degrade upon storage. Use freshly opened or purified reagents and ensure all glassware is oven-dried. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (in Suzuki) | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| Protodebromination (H replaces Br) | Presence of water or protic impurities. Generation of Pd-H species. | Use anhydrous solvents and reagents. Ensure the base is thoroughly dried. A screen of different anhydrous solvent and base combinations may be necessary. |
| Glaser Coupling (in Sonogashira) | Homocoupling of the terminal alkyne, often promoted by oxygen and the copper co-catalyst. | Ensure a strictly inert atmosphere. Reduce the amount of CuI catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne can also minimize this side reaction. |
Data Presentation: Comparison of Reaction Conditions
Disclaimer: The following data is compiled from studies on structurally similar 2-bromopyridine (B144113) derivatives due to limited specific data on this compound. These tables should be used as a guide for optimization.
Table 1: Base and Solvent Systems for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Base | Solvent System | Catalyst / Ligand | Temp. (°C) | Typical Yield | Reference(s) |
| K₂CO₃ | Toluene / H₂O | Pd(OAc)₂ / SPhos | 100 | Good to High | [3] |
| Na₂CO₃ | DME / H₂O | Pd(dppf)Cl₂ | 90 | Good | [3] |
| K₃PO₄ | 1,4-Dioxane / H₂O | Pd(OAc)₂ / SPhos | 60-100 | High to Excellent | [6] |
| Cs₂CO₃ | THF / H₂O | Pd₂(dba)₃ / XPhos | 80 | High to Excellent | [8] |
| CsF | 1,4-Dioxane | (A-taphos)₂PdCl₂ | 100 | Excellent | [9] |
Table 2: Base and Solvent Systems for Buchwald-Hartwig Amination of 2-Bromopyridines
| Base | Solvent | Catalyst / Ligand | Temp. (°C) | Typical Yield | Reference(s) |
| NaOt-Bu | Toluene | Pd₂(dba)₃ / (±)-BINAP | 80 | Moderate (60%) | [4][5] |
| NaOt-Bu | Toluene | Pd(OAc)₂ / dppp | Reflux | High (91%) | [4][10] |
| K₃PO₄ | 1,4-Dioxane | Pd₂(dba)₃ / RuPhos | 100 | Good to High | [1] |
| Cs₂CO₃ | Toluene | Pd(OAc)₂ / XPhos | 100 | Good to High | [10] |
| DBU | Toluene or DMF | Pd₂(dba)₃ / XantPhos | 100 | "Hit" (Qualitative) | [4][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously for 4–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP or XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound, the base, the palladium source, and the ligand to an oven-dried Schlenk flask with a stir bar.
-
Inert Atmosphere: Seal the flask and remove from the glovebox if necessary, maintaining a positive pressure of inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for 4–24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for selecting an appropriate base and solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-6-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during cross-coupling reactions involving 2-Bromo-6-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is a significant side reaction where two identical molecules couple together. In the case of reactions with this compound, this can manifest in two primary ways: the formation of 6,6'-dimethoxy-2,2'-bipyridine from the coupling of two molecules of the starting material, or the dimerization of the coupling partner, such as a boronic acid in Suzuki-Miyaura reactions or an organotin reagent in Stille reactions.[1][2] This unwanted reaction consumes starting materials and complicates the purification of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling?
A2: The leading causes of homocoupling, particularly with organoboron and organotin reagents, are the presence of oxygen and palladium(II) species in the reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic reagent.[1] A slow catalytic cycle, particularly a sluggish transmetalation or reductive elimination step, can also provide an opportunity for homocoupling to become a more dominant pathway.[4]
Q3: How does the this compound substrate contribute to potential issues in cross-coupling?
A3: 2-substituted pyridines can be challenging substrates. The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially hindering its catalytic activity.[2][4][5] This can slow down the desired cross-coupling pathway, making side reactions like homocoupling more prevalent. The electronic properties of the pyridine ring also influence the reactivity of the C-Br bond.[5]
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid in Suzuki Coupling)
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the symmetrical biaryl derived from your organometallic coupling partner.
-
Lower than expected yield of the desired cross-coupled product.
Troubleshooting Workflow for Organometallic Homocoupling
Caption: Troubleshooting workflow for organometallic homocoupling.
Issue 2: Significant Homocoupling of this compound
Symptoms:
-
A significant byproduct is observed with a mass corresponding to 6,6'-dimethoxy-2,2'-bipyridine.
-
This is more common in reactions that are sluggish or require high temperatures.
Troubleshooting Workflow for Aryl Halide Homocoupling
Caption: Troubleshooting workflow for aryl halide homocoupling.
Data on Reaction Conditions to Minimize Homocoupling
The following tables summarize reaction conditions that have been shown to be effective in minimizing homocoupling for substrates similar to this compound. Direct comparative data for this compound is limited; therefore, data for other 2-bromopyridines are included as a guide.
Table 1: Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling Notes | Ref |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW) | ~70-80 | Bipyridine side product observed. | [6] |
| 4-Bromopyridine HCl | Arylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ | THF | 80 | High | Bulky ligands help suppress side reactions. | [5] |
| 2-Bromopyridine | Phenylboronic acid | Pd/C | None | K₂CO₃ | THF | RT | Good | Traces of contaminants can poison the reaction. | [7] |
| Aryl Iodide | Arylboronic acid | Pd(OAc)₂ (2-4) | As(o-tol)₃ (2-4) | Cs₂CO₃ | DMA | 50 | High | Hydroquinone added as a reductant. | [8] |
Table 2: Stille Coupling Conditions
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Homocoupling Notes | Ref |
| General Aryl Halide | Organostannane | Pd₂(dba)₃ | P(o-tol)₃ | None | Toluene | 100-110 | ~95 | Homocoupling of the stannane (B1208499) is a common side reaction. | [9] |
| Vinyl Halide | Organostannane | Pd(PPh₃)₄ | - | LiCl | THF | Reflux | N/A | LiCl can accelerate the desired coupling. | [10] |
Table 3: Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling Notes | Ref |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol scale) | (±)-BINAP (0.35 mmol scale) | NaOBuᵗ | Toluene | 80 | 60 | Bidentate ligands can be effective. | [11] |
| 2-Bromopyridine | Volatile Amines | Pd₂(dba)₃ or Pd(OAc)₂ | Various phosphanes | Strong bases | N/A | N/A | Good | Bulky, electron-rich ligands are favored. | [12] |
| Aryl Halides | Ammonia Equivalents | Pd catalyst | Various | Strong bases | Various | Various | High | Specialized ligands developed for challenging amines. | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Boronic Acid Homocoupling
This protocol is a general guideline for setting up a Suzuki-Miyaura reaction with conditions aimed at minimizing the homocoupling of the boronic acid partner.[1][5][15]
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 2.2-4.4 mol%).
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Seal the flask with a septum, and rigorously degas the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or THF) via cannula or syringe.
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling to Avoid Alkyne Homocoupling
This protocol outlines a copper-free Sonogashira coupling to avoid Glaser-type homocoupling of the terminal alkyne.[15]
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., THF or DMF, 10 mL).
Reagent Addition:
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Add an amine base (e.g., diisopropylethylamine, 2.0 mmol).
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Follow a standard aqueous work-up procedure as described in Protocol 1.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-6-methoxypyridine in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-6-methoxypyridine in borylation and subsequent cross-coupling reactions. The focus is on preventing the common side reaction of protodeboronation.
Troubleshooting Guide: Minimizing Protodeboronation
Issue: Low or no yield in Suzuki-Miyaura coupling due to suspected protodeboronation of the boronic acid/ester derived from this compound.
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes the organoboron reagent and leads to the formation of 2-methoxypyridine (B126380) as a byproduct. This is a well-documented issue for 2-pyridylboronic acids, often referred to as the "2-pyridyl problem".
Root Cause Analysis and Solutions
The primary cause of protodeboronation in 2-pyridylboronic acids is the formation of a highly reactive zwitterionic intermediate under neutral or near-neutral pH conditions. The proximity of the basic pyridine (B92270) nitrogen to the boronic acid moiety facilitates this decomposition pathway. The methoxy (B1213986) group at the 6-position, being electron-donating, can further influence the electronic properties of the pyridine ring.
Below is a troubleshooting guide to address this issue, with solutions categorized from simple adjustments to more robust preventative measures.
| Symptom | Potential Cause | Recommended Solution |
| High percentage of 2-methoxypyridine observed by GC/MS or LC/MS. | 1. Unstable Boronic Acid: The free boronic acid of 2-methoxy-6-pyridylboronic acid is inherently unstable. | A. Use a Stabilized Boron Reagent: Instead of the free boronic acid, employ a more stable derivative like a pinacol (B44631) ester , MIDA boronate , or a potassium organotrifluoroborate salt . These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition. |
| 2. Inappropriate Base: The choice of base is critical. Strong aqueous bases (like NaOH, KOH) or conditions that lead to a neutral pH can accelerate protodeboronation. | B. Optimize Base Selection: Use milder, non-hydroxide bases such as K₃PO₄ or Cs₂CO₃ . These have been shown to be effective in suppressing protodeboronation in challenging Suzuki couplings. K₂CO₃ can also be effective. | |
| Reaction is sluggish and requires prolonged heating, leading to byproduct formation. | 3. Inefficient Catalytic System: If the desired Suzuki coupling is slow, the unstable boronic ester has more time to decompose. | C. Enhance Catalyst Activity: Employ a highly active palladium catalyst system. Modern systems using bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the cross-coupling, allowing it to outcompete protodeboronation. |
| 4. Suboptimal Solvent/Water Content: Excess water can serve as a proton source for protodeboronation. While some water is often necessary for the Suzuki reaction, the amount should be controlled. | D. Control Solvent Conditions: Use anhydrous solvents and minimize the amount of water. For some systems, running the reaction under strictly anhydrous conditions with a base like CsF can be beneficial. | |
| Inconsistent yields between reaction batches. | 5. Variable Reagent Quality: The 2-pyridylboronic acid or its ester may be degrading upon storage. | E. Use Fresh Reagents: Prepare the boronic acid derivative (e.g., pinacol ester) fresh via Miyaura borylation and use it directly in the subsequent Suzuki coupling. If using a commercial source, ensure it is of high purity and has been stored properly. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue for 2-pyridylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond. For 2-pyridylboronic acids, this is particularly problematic due to the presence of the basic nitrogen atom in the pyridine ring. Under neutral pH conditions, the molecule can form a zwitterionic intermediate which is highly susceptible to rapid decomposition, leading to low yields in cross-coupling reactions.
Q2: I don't want to synthesize a special boronic ester. Can I just change the base in my reaction with the boronic acid?
A2: While changing the base is a good first step, it may not be sufficient to completely avoid protodeboronation. Using milder bases like K₃PO₄ or Cs₂CO₃ is recommended over strong bases like NaOH. However, for a substrate as prone to this issue as a 2-pyridylboronic acid, using a more stable derivative like a pinacol ester or a trifluoroborate salt is the most robust strategy for achieving high and reproducible yields.
Q3: How does the methoxy group at the 6-position affect protodeboronation?
A3: The methoxy group is electron-donating, which can increase the electron density of the pyridine ring. This can influence the rate of oxidative addition in the Suzuki-Miyaura catalytic cycle. While the primary driver for protodeboronation in 2-pyridyl systems is the zwitterionic intermediate, the electronic nature of substituents can modulate the overall reaction kinetics, potentially giving the decomposition pathway more time to occur if the desired coupling is slowed.
Q4: Is it better to perform a one-pot borylation/Suzuki coupling or to isolate the boronic ester first?
A4: For challenging substrates like this compound, isolating the boronic acid pinacol ester (or another stable derivative) after the Miyaura borylation is often advantageous. This allows for purification of the intermediate, removing any unreacted starting materials or byproducts from the borylation step that could interfere with the subsequent Suzuki coupling. It also allows for accurate quantification of the boronic ester for the coupling reaction.
Data Presentation
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylisonicotinic acid | Phenylboronic Acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 12 | 88 | BenchChem |
| 2-Bromopyridine (B144113) | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O | 100 | 2 | 95 | Literature |
| 2-Chloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6.0) | Dioxane/H₂O | 100 | 24 | 94 | [1] |
| 2-Bromo-3-methoxypyridine | Arylboronic Acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2.0) | DME/H₂O | 80-90 | 12 | Good-Excellent | [2] |
| This compound | Thiazole boronic ester | Pd(OAc)₂ (5) | dppf (5) | K₂CO₃ (2.4) | Dioxane/H₂O | 110 | 12 | 64 | [3] |
Experimental Protocols
Protocol 1: Preventative Miyaura Borylation of this compound
This protocol describes the synthesis of the more stable 2-(6-methoxypyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can then be used in subsequent Suzuki-Miyaura coupling reactions.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (B1210297) (KOAc)
-
Anhydrous 1,4-Dioxane (B91453)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired pinacol ester.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Avoid Protodeboronation
This protocol utilizes the stabilized pinacol ester synthesized in Protocol 1 for a robust Suzuki-Miyaura coupling.
Materials:
-
2-(6-methoxypyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl or heteroaryl halide (e.g., Aryl Bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous Toluene and Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv.), 2-(6-methoxypyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
Catalyst Pre-formation: In a separate vial, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add a small amount of anhydrous toluene and stir for 10 minutes under an inert atmosphere.
-
Reagent Combination: Transfer the pre-formed catalyst solution to the Schlenk tube containing the other reagents.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow showing the desired Suzuki coupling pathway versus the undesired protodeboronation side reaction.
Caption: A decision tree for troubleshooting and minimizing protodeboronation during Suzuki coupling reactions.
References
Technical Support Center: Catalyst Deactivation in 2-Bromo-6-methoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-Bromo-6-methoxypyridine. The unique electronic properties of this substrate, arising from the interplay between the pyridine (B92270) nitrogen and the 6-methoxy group, present distinct challenges in catalysis. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-substituted pyridine substrates like this compound particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom at position 1 of the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst center, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, effectively removes the catalyst from the reaction cycle, slowing or halting the desired transformation.[1][2][3][4] This issue is especially pronounced for 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.
Q2: How does the 6-methoxy group on the pyridine ring influence catalyst deactivation?
A2: The methoxy (B1213986) group (-OCH₃) at the 6-position is an electron-donating group. It increases the electron density on the pyridine ring, including on the nitrogen atom. This enhanced electron density makes the nitrogen a stronger Lewis base, increasing its propensity to coordinate to and poison the palladium catalyst compared to unsubstituted 2-bromopyridine.[5] This can exacerbate the catalyst deactivation problem.
Q3: What are the primary mechanisms of catalyst deactivation in these reactions?
A3: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen binds to the palladium center, blocking reactant coordination and inhibiting key steps like oxidative addition or reductive elimination.[1][5]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are catalytically inert.[1]
-
Catalyst Decomposition (Palladium Black): The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, a common issue at high temperatures or with slow catalytic turnover.[5][6]
-
Ligand Degradation: Phosphine (B1218219) ligands, crucial for stabilizing the catalyst, can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures.[5][6]
Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
A4: The formation of palladium black is a visual indicator of catalyst decomposition and deactivation.[5][6] It suggests that the soluble, active Pd(0) species is agglomerating into bulk, inactive palladium metal. This is often caused by:
-
High Reaction Temperatures: Excessive heat can accelerate decomposition.[5]
-
Slow Catalysis: If the catalytic cycle is slow (e.g., due to pyridine inhibition), the active Pd(0) has a longer lifetime in solution, increasing the chance of aggregation.[1]
-
Inappropriate Ligand-to-Metal Ratio: Insufficient ligand can leave the palladium center exposed and prone to aggregation.[6] To prevent this, you can try lowering the reaction temperature, using ligands that better stabilize Pd(0) (e.g., bulky, electron-rich phosphines), or optimizing other reaction conditions to increase the rate of the catalytic cycle.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
A low or nonexistent yield is a common problem, often directly linked to catalyst deactivation.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulky Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands sterically shield the palladium center, hindering coordination by the pyridine nitrogen.[4] 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[1][7] |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Carefully increase the temperature in 10°C increments. The C-Br bond on an electron-rich pyridine can be less reactive.[1][4] 2. Change Halide (if possible): If a synthetic equivalent is available, switching from a bromide to an iodide can facilitate oxidative addition, as the C-I bond is more reactive.[1] |
| Poor Pre-catalyst Activation | 1. Use a Well-Defined Pre-catalyst: Modern Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient at generating the active Pd(0) species in situ compared to sources like Pd(OAc)₂.[6][7] 2. Ensure Proper Base and Solvent: Activation is influenced by the base and solvent. Ensure the chosen base is sufficiently soluble and strong enough to facilitate the reduction of Pd(II) to Pd(0).[6] |
| Presence of Impurities | 1. Purify Reagents: Ensure all reagents, especially the this compound and solvents, are pure and anhydrous. Water, oxygen, and sulfur-containing compounds are known catalyst poisons.[2][5] 2. Degas Rigorously: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2][6][8] |
Issue 2: Significant Side Product Formation
| Side Product | Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid/Ester | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of boronic acids.[2][3] | 1. Improve Degassing: Use rigorous degassing techniques like freeze-pump-thaw cycles (at least three) or sparge solvents with an inert gas (Ar or N₂) for 30-60 minutes.[2][8] 2. Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Protodebromination (Debromination) | Slow Reaction Kinetics/Presence of Protic Impurities: The bromine atom is replaced by a hydrogen. This can occur if the catalytic cycle is slow or if water/protic impurities are present.[7][8] | 1. Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.[7] 2. Optimize Rate: Adjust conditions (ligand, temperature, base) to accelerate the cross-coupling rate, which will outcompete the debromination pathway.[8] |
Quantitative Data on Catalyst Performance
The following tables summarize data for catalyst systems in cross-coupling reactions of structurally similar bromopyridine substrates. This information should be used as a starting point for optimization, as ideal conditions for this compound may vary.
Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | <5 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 80 | 12 | 85 | 42.5 |
| SPhos | 1.5 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 8 | >95 | >63 |
| XPhos | 1.5 | K₃PO₄ | THF | 80 | 12 | >95 | >63 |
| Data is representative for similar substrates and should be used as a guide for optimization.[1][3][4] |
Table 2: Effect of Base and Solvent in Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOt-Bu | Toluene | 100 | 16 | 92 |
| K₂CO₃ | 1,4-Dioxane | 110 | 24 | 45 |
| K₃PO₄ | 1,4-Dioxane | 110 | 24 | 68 |
| Cs₂CO₃ | Toluene | 100 | 16 | 85 |
| Reaction conditions typically involve a Pd source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos). Data is illustrative. |
Visualizations and Workflows
Catalyst Deactivation Pathways
Caption: Key deactivation pathways diverting the active catalyst from the productive cycle.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and solving low yield in cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.
-
Inert Atmosphere Setup: Place an oven-dried Schlenk flask containing a stir bar under an inert atmosphere. This is achieved by evacuating the flask with a vacuum pump and backfilling with argon or nitrogen. Repeat this cycle three times.[2]
-
Add Solids: Under a positive flow of inert gas, add the arylboronic acid (1.2 equiv), anhydrous base (e.g., K₃PO₄, 3.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a bulky phosphine ligand (e.g., SPhos, 3.0 mol%).
-
Add Liquids: Reseal the flask, evacuate, and backfill with inert gas again. Add this compound (1.0 equiv) via syringe, followed by the degassed solvent (e.g., 1,4-dioxane/water 5:1 v/v).[8]
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR
This method helps determine if a reaction is stalling due to catalyst deactivation.
-
Setup: In a glovebox, prepare a reaction mixture in an NMR tube equipped with a J. Young valve. Include the starting materials, catalyst, ligand, base, an inert internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene), and the deuterated solvent.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before the full conversion of the starting material is indicative of catalyst deactivation.[1]
Protocol 3: General Procedure for Catalyst Reactivation (for Heterogeneous Catalysts)
While most reactions with this compound use homogeneous catalysts, if a supported palladium catalyst is used and deactivated, a reactivation might be attempted. Reactivation of homogeneous catalysts is generally not feasible in a standard lab setting.
-
Catalyst Recovery: If palladium black has formed or a heterogeneous catalyst was used, recover the spent catalyst by filtration after the reaction is complete.
-
Washing: Suspend the recovered solid in a suitable solvent (e.g., chloroform) with a mild oxidizing agent like benzoquinone or a dilute acid solution to potentially re-oxidize Pd(0) to active Pd(II) species.[5][9] Caution: This should be approached carefully as conditions can vary widely.
-
Treatment: Stir the suspension, potentially with the aid of sonication, for 1-2 hours.[5]
-
Isolation: Filter the catalyst, wash thoroughly with a neutral solvent to remove the reactivating agent and any dissolved residues, and dry under vacuum.
-
Activity Test: The regenerated catalyst can then be tested in a small-scale reaction to evaluate its recovered activity.[5] Note that complete recovery of activity is rare.
References
managing exothermic reactions in 2-Bromo-6-methoxypyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the synthesis of 2-Bromo-6-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exothermic reactions in the synthesis of this compound?
A1: The primary cause of a significant exotherm is typically the bromination of the pyridine (B92270) ring. The reaction of pyridine and its derivatives with brominating agents can be highly exothermic and has the potential to become a runaway reaction if not properly controlled.[1] Factors that can contribute to a loss of control include rapid addition of the brominating agent, inadequate cooling, and high reactant concentrations.[2]
Q2: What are the signs of a runaway exothermic reaction?
A2: Signs of a runaway reaction include a rapid increase in temperature that is difficult to control with the cooling system, a sudden increase in pressure, vigorous boiling of the solvent, and the evolution of toxic gases.[1][2] In the case of pyridine bromination, a toxic yellow gas has been reported to escape during a runaway reaction.[1]
Q3: How can I monitor the reaction to ensure it is under control?
A3: Continuous monitoring is critical. Key methods include:
-
Temperature Monitoring: Use a thermometer placed directly in the reaction vessel to monitor the internal temperature. A stable and controlled temperature is the primary indicator of a safe reaction.
-
Visual Observation: Pay attention to the rate of gas evolution and any color changes. For instance, the disappearance of the characteristic color of bromine can indicate the progress of the reaction.[2]
-
Thin-Layer Chromatography (TLC): Periodically analyze small aliquots of the reaction mixture to monitor the consumption of starting materials and the formation of the product.
Q4: Are there alternative, safer brominating agents that can be used?
A4: Yes, for some bromination reactions, milder brominating agents such as N-Bromosuccinimide (NBS) can be used to control the reaction's exothermicity.[3] The choice of brominating agent will depend on the specific synthetic route being employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on managing exothermic events.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid, uncontrolled temperature increase during bromination. | 1. Addition rate of brominating agent is too fast.2. Inadequate cooling.3. Reactant concentration is too high. | 1. Immediately stop the addition of the brominating agent.2. Ensure the cooling bath is at the target temperature and has sufficient capacity.3. If necessary, add a pre-chilled solvent to dilute the reaction mixture.4. For future attempts, add the brominating agent dropwise over a longer period. |
| Formation of a solid crust on the reaction mixture surface. | Localized high concentration of reactants leading to rapid, uncontrolled reaction at the point of addition. | 1. Improve stirring to ensure homogeneous mixing of reactants.2. Consider subsurface addition of the brominating agent. |
| Low yield of this compound. | 1. Loss of material due to a runaway reaction.2. Incomplete reaction due to overly cautious (too slow) addition or too low a temperature.3. Side reactions due to poor temperature control. | 1. Optimize the addition rate and temperature to maintain a controlled but efficient reaction.2. Use TLC to monitor the reaction to completion.3. Ensure the reaction is quenched appropriately once complete to prevent the formation of byproducts. |
| Evolution of toxic gases. | A runaway reaction is occurring. | 1. Ensure the reaction is conducted in a well-ventilated fume hood.2. Have appropriate quenching agents and personal protective equipment readily available.3. If a runaway reaction occurs, evacuate the immediate area and follow established laboratory safety protocols. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of brominated pyridines, with an emphasis on temperature control.
Protocol 1: Controlled Bromination of a Pyridine Derivative (Adapted from related syntheses)
This protocol is a general guideline for the controlled bromination of a substituted pyridine, a key step where an exotherm is likely.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the starting pyridine derivative in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cooling: Cool the reaction mixture to a temperature between -10°C and 10°C using an ice-salt or dry ice/acetone bath.[4][5][6]
-
Slow Addition of Bromine: Prepare a solution of the brominating agent (e.g., bromine) in the same solvent. Add this solution dropwise to the cooled, stirred reaction mixture via the dropping funnel over a period of 1-2 hours.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. The rate of addition should be adjusted to ensure the temperature does not rise significantly above the target temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench any remaining bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Workup: Proceed with the appropriate aqueous workup and purification steps.
Visualizations
The following diagrams illustrate key workflows and relationships in managing exothermic reactions during the synthesis of this compound.
Caption: Workflow for Managing Exothermic Bromination Reactions.
Caption: Decision Tree for Troubleshooting Runaway Exothermic Reactions.
References
- 1. Sciencemadness Discussion Board - Very exothermic rxn: bromine & pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: Monitoring 2-Bromo-6-methoxypyridine Reactions with TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-bromo-6-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is a standard eluent system for TLC monitoring of this compound and its products?
A1: A common and effective starting point for developing a TLC eluent system for this compound and its derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297). A typical starting ratio is 80:20 or 90:10 hexanes:ethyl acetate. The polarity can be adjusted based on the observed separation of spots. For more polar products, the proportion of ethyl acetate can be increased.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound and many of its aromatic products are UV-active due to their conjugated π-systems. They will appear as dark spots on a fluorescent TLC plate (F254) when viewed under short-wave UV light (254 nm).[1][2] For compounds that are not UV-active or for additional confirmation, various chemical stains can be used. An iodine chamber is a good general-purpose, non-destructive method.[2] Stains like p-anisaldehyde or potassium permanganate (B83412) can also be effective, though they are destructive.[3]
Q3: My starting material, this compound, and my desired product have very similar Rf values. How can I improve their separation on the TLC plate?
A3: When the starting material and product have similar polarities and thus similar Rf values, several strategies can be employed. First, try altering the eluent system. Switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene-based system can change the interactions with the silica (B1680970) gel and improve separation. Adding a small amount (0.1-2.0%) of triethylamine (B128534) to the eluent can help reduce tailing and may improve the resolution of basic pyridine (B92270) compounds.[4][5] If these adjustments are insufficient, using a longer TLC plate or performing a two-dimensional TLC can also help resolve closely running spots.[6]
Q4: I am performing a Suzuki coupling with a boronic acid. How can I visualize the boronic acid starting material on the TLC plate?
A4: Boronic acids are often difficult to visualize with standard UV light or common stains. A specific method for detecting boronic acids on a TLC plate is to use an alizarin (B75676) solution. After developing the TLC plate, it can be briefly dipped in an alizarin solution and then observed under long-wave UV light (366 nm). The boronic acid will appear as a bright yellow fluorescent spot.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded).2. The compound is highly polar or basic, interacting strongly with the acidic silica gel.3. The sample was spotted in a solvent that is too polar. | 1. Dilute the reaction mixture sample before spotting it on the TLC plate.[4]2. Add a small amount of triethylamine (0.1-2.0%) to the eluent system to reduce interactions with the silica gel.[4][5]3. Ensure the spotting solvent is volatile and not significantly more polar than the eluent. |
| No spots are visible on the TLC plate. | 1. The compound is not UV-active.2. The sample is too dilute.3. The compound is volatile and has evaporated from the plate.[4] | 1. Use alternative visualization techniques such as an iodine chamber, p-anisaldehyde stain, or a potassium permanganate dip.[2][3]2. Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[8]3. Visualize the plate immediately after development. |
| Spots remain at the baseline (Rf ≈ 0). | The eluent system is not polar enough to move the compound up the plate. | Increase the polarity of the eluent system. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[4] |
| Spots run with the solvent front (Rf ≈ 1). | The eluent system is too polar for the compound. | Decrease the polarity of the eluent system. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.[4] |
| Uneven or slanted solvent front. | 1. The TLC plate was not placed level in the developing chamber.2. The chamber is not properly saturated with solvent vapor. | 1. Ensure the TLC chamber is on a flat surface and the plate is placed vertically.2. Place a piece of filter paper in the chamber, saturated with the eluent, to ensure a saturated atmosphere. |
| Reaction mixture appears as a smear from the baseline. | The reaction was performed in a high-boiling point solvent (e.g., DMF, DMSO).[6] | After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[6] |
Experimental Protocols
Example Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 2-methoxy-6-phenylpyridine (B1354211) via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
TLC Monitoring: Periodically monitor the reaction's progress using TLC.
TLC Monitoring Protocol
-
Sample Preparation: Using a capillary tube, withdraw a small aliquot of the reaction mixture. Dissolve this aliquot in a small amount of a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate (with a fluorescent indicator), spot the starting material (this compound), the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted in the same lane).
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material (this compound) is no longer visible in the reaction mixture lane. The appearance of a new, typically less polar, spot corresponds to the product (2-methoxy-6-phenylpyridine).
Data Presentation
The following table provides representative Rf values for the components of the example Suzuki coupling reaction. Actual values may vary depending on the specific TLC plate, chamber saturation, and exact eluent composition.
| Compound | Structure | Eluent System | Representative Rf Value | Visualization Method |
| This compound | COc1cccc(Br)n1 | 9:1 Hexanes:Ethyl Acetate | ~ 0.45 | UV (254 nm) |
| Phenylboronic Acid | c1ccc(B(O)O)cc1 | 9:1 Hexanes:Ethyl Acetate | ~ 0.10 (can streak) | Alizarin stain + UV (366 nm) |
| 2-Methoxy-6-phenylpyridine | COc1cccc(-c2ccccc2)n1 | 9:1 Hexanes:Ethyl Acetate | ~ 0.60 | UV (254 nm) |
Visualizations
Caption: Experimental workflow for reaction monitoring using TLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theory.labster.com [theory.labster.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: 2-Bromo-6-methoxypyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-Bromo-6-methoxypyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Question: My final product is a mixture of this compound and unreacted 2,6-dibromopyridine (B144722). How can I separate them?
Answer: The most effective method to remove unreacted 2,6-dibromopyridine is silica (B1680970) gel column chromatography. Due to the difference in polarity (2,6-dibromopyridine is less polar than the desired product), a gradient elution with a hexane-ethyl acetate (B1210297) solvent system will effectively separate the two compounds.
Question: I observe a significant amount of a di-substituted byproduct, likely 2,6-dimethoxypyridine (B38085), in my reaction mixture. What went wrong and how can I minimize its formation?
Answer: The formation of 2,6-dimethoxypyridine occurs when the reaction with sodium methoxide (B1231860) proceeds too far. To minimize this, consider the following adjustments to your reaction conditions:
-
Stoichiometry: Use a strict 1:1 molar ratio of 2,6-dibromopyridine to sodium methoxide.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.
-
Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-substituted product.
If the byproduct has already formed, it can be separated from this compound by silica gel column chromatography, as the polarity of 2,6-dimethoxypyridine is different from the mono-bromo product.
Question: My purified this compound is a yellow oil, but the literature reports it as a colorless to light yellow liquid. What could be the cause of the color?
Answer: The yellow color can be due to trace impurities or degradation products. While minor coloration may not always indicate low purity, you can attempt the following to obtain a colorless product:
-
Charcoal Treatment: Before final filtration, treating the solution of your compound with a small amount of activated charcoal can help remove colored impurities.
-
Distillation: Fractional distillation under reduced pressure can be effective in separating the desired product from less volatile colored impurities.
Question: How can I confirm the purity of my final product?
Answer: Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the percentage of the main component and the identity of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and detecting non-volatile impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
A widely used method is the nucleophilic substitution of one bromine atom in 2,6-dibromopyridine with sodium methoxide.[3]
What are the expected physical properties of pure this compound?
The following table summarizes key physical properties:
| Property | Value |
| Boiling Point | 206 °C (lit.)[3][4] |
| Density | 1.53 g/mL at 25 °C (lit.)[3][4] |
| Refractive Index | n20/D 1.559 (lit.)[3][4] |
| Appearance | Clear colorless to golden liquid[3] |
What are the typical impurities in the synthesis of this compound?
Common impurities include:
-
Unreacted starting material: 2,6-dibromopyridine
-
Di-substituted product: 2,6-dimethoxypyridine
-
Solvent residues
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed to separate this compound from common impurities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial eluent. In a separate beaker, prepare a slurry of silica gel in hexane (B92381).
-
Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to a 9:1 hexane-ethyl acetate mixture.[3]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point under the applied pressure. The literature boiling point at atmospheric pressure is 206 °C.[3][4] The boiling point will be lower under vacuum.
-
Product Collection: Collect the purified liquid product in a pre-weighed receiving flask.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Experimental workflows for purification methods.
References
Technical Support Center: Synthesis of 2-Bromo-6-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-6-methoxypyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily from the reaction of 2,6-dibromopyridine (B144722) with sodium methoxide (B1231860).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material (2,6-dibromopyridine) | 1. Inactive Sodium Methoxide: Sodium methoxide is hygroscopic and can be deactivated by moisture. 2. Insufficient Temperature: The reaction may not have reached the required temperature for the nucleophilic aromatic substitution to occur efficiently.[1] 3. Poor Solubility: The reactants may not be adequately dissolved in the chosen solvent. | 1. Use freshly opened or properly stored anhydrous sodium methoxide. Consider preparing it fresh if moisture is a concern. 2. Ensure the reaction mixture reaches and maintains the recommended temperature (e.g., 120°C in toluene).[1] Monitor the internal reaction temperature. 3. Choose a solvent in which both the substrate and the reagent have reasonable solubility at the reaction temperature. Toluene (B28343) is a commonly used solvent.[1] |
| Formation of Significant Amounts of 2,6-dimethoxypyridine (B38085) (di-substituted product) | 1. Excess Sodium Methoxide: Using a large excess of sodium methoxide will drive the reaction towards the di-substituted product. 2. Prolonged Reaction Time: Extended reaction times, especially at high temperatures, can lead to the formation of the di-substituted byproduct. 3. High Reaction Temperature: Very high temperatures can increase the rate of the second substitution. | 1. Use a stoichiometric or slight excess of sodium methoxide (e.g., 1.0-1.2 equivalents). 2. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed and before significant di-substitution occurs. 3. Maintain the reaction temperature at the lower end of the effective range. |
| Difficult Purification: Product and Starting Material are Hard to Separate | 1. Similar Polarity: this compound and 2,6-dibromopyridine may have similar polarities, making separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane-ethyl acetate) can improve separation.[1] 2. Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. |
| Presence of Unidentified Impurities | 1. Decomposition of Reagents or Products: High reaction temperatures or exposure to air and moisture can lead to the decomposition of reagents or the desired product. 2. Contaminated Starting Materials: The purity of the starting 2,6-dibromopyridine can affect the impurity profile of the product. | 1. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] Avoid unnecessarily high temperatures. 2. Use high-purity starting materials. Consider purifying the 2,6-dibromopyridine if its purity is questionable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution of 2,6-dibromopyridine with sodium methoxide.[1][2] This reaction selectively replaces one of the bromine atoms with a methoxy (B1213986) group.
Q2: Why is mono-substitution favored over di-substitution in the reaction of 2,6-dibromopyridine with sodium methoxide?
A2: The pyridine (B92270) ring is electron-deficient, which activates it towards nucleophilic aromatic substitution. After the first substitution with the electron-donating methoxy group, the pyridine ring becomes less electron-deficient, thus deactivating it for a second substitution. This makes the mono-substitution product the major product under controlled conditions.[2]
Q3: What are the key reaction parameters to control to maximize the yield of this compound?
A3: The key parameters to control are:
-
Stoichiometry of reactants: Use a controlled amount of sodium methoxide.
-
Reaction temperature: Maintain a consistent and appropriate temperature.[1]
-
Reaction time: Monitor the reaction to avoid prolonged heating which can lead to side products.
-
Inert atmosphere: Performing the reaction under an inert gas like argon can prevent side reactions.[1]
Q4: How can I purify the crude this compound?
A4: The most common method for purification is silica (B1680970) gel column chromatography. A gradient elution with a solvent system such as hexane-ethyl acetate (B1210297) is typically effective.[1][3]
Q5: What are the expected spectroscopic data for this compound?
A5: The structure can be confirmed by 1H-NMR spectroscopy. The expected signals are a singlet for the methoxy group protons (OCH3) at around 3.93 ppm, and three aromatic protons in the pyridine ring appearing as a doublet, a doublet, and a multiplet between 6.68 and 7.42 ppm.[1]
Experimental Protocols
Synthesis of this compound from 2,6-dibromopyridine[1]
Materials:
-
2,6-dibromopyridine
-
Sodium methoxide
-
Toluene, anhydrous
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a solution of 2,6-dibromopyridine (e.g., 8.0 g) in toluene (120 mL) under an argon atmosphere, slowly add sodium methoxide (e.g., 1.82 g).
-
Heat the reaction mixture to 120°C and stir continuously for 13 hours.
-
Monitor the reaction progress by TLC or GC. If the reaction is incomplete, an additional portion of sodium methoxide (e.g., 0.728 g) can be added, and stirring continued at the same temperature for another 6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add water and ethyl acetate to partition the mixture.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain this compound as an oil.
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway and potential side reaction.
Troubleshooting Workflow
References
Technical Support Center: Ligand Selection for Difficult 2-Bromopyridine Couplings
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during cross-coupling reactions with 2-bromopyridine (B144113) substrates.
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a 2-bromopyridine derivative and observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki couplings involving 2-bromopyridines are a frequent challenge, primarily due to the coordinating nature of the pyridine (B92270) nitrogen, which can interfere with the palladium catalyst.[1] Here are the common culprits and recommended solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive species.[1][2][3] This is often referred to as the "2-pyridyl problem".[3][4][5]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands sterically shield the palladium catalyst, preventing the pyridine nitrogen from binding and poisoning it.[1][6] Ligands such as SPhos, XPhos, and RuPhos are often effective choices.[1]
-
-
Inefficient Oxidative Addition: The C-Br bond of 2-bromopyridine can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-determining.[1]
-
Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, which is often promoted by water and base.[7][8]
-
Solution: Use anhydrous solvents, and consider more stable boron reagents like boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1] Interestingly, some studies suggest that bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation, so careful ligand selection is crucial.[7][8]
-
-
Homocoupling: The coupling of two boronic acid molecules or two 2-bromopyridine molecules can be a significant side reaction.[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.[1]
-
Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene (B28343)/water, dioxane/water, THF/water).
-
Issue 2: Low Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 2-bromopyridine with a primary/secondary amine is failing or giving poor yields. What should I troubleshoot?
Answer:
Similar to Suzuki couplings, the primary challenge in the Buchwald-Hartwig amination of 2-bromopyridines is catalyst poisoning by the substrate's nitrogen atom.[6]
-
Catalyst Poisoning: The pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity.[6]
-
Solution: The use of sterically hindered, electron-rich phosphine ligands is critical. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding.[6] Effective ligand classes include biaryl monophosphine ligands like RuPhos and XPhos .[6]
-
-
Incorrect Base Selection: The base is crucial for the deprotonation of the amine-palladium complex in the catalytic cycle.[6]
-
Thermal Decomposition of the Catalyst: While these reactions often require heat (typically 80-110 °C), excessively high temperatures can lead to the formation of inactive palladium black.[6][11]
-
Solution: If you observe the formation of palladium black, try lowering the reaction temperature to the 80-90 °C range and extending the reaction time.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which class of ligands is generally best for 2-bromopyridine couplings?
A1: For both Suzuki-Miyaura and Buchwald-Hartwig reactions involving 2-bromopyridines, bulky, electron-rich monophosphine ligands, often from the Buchwald biaryl phosphine ligand family (e.g., SPhos, XPhos, RuPhos), are typically the most successful.[1][6] These ligands promote the desired oxidative addition and reductive elimination steps while sterically protecting the palladium center from inhibition by the pyridine nitrogen.[1][6] N-heterocyclic carbene (NHC) ligands have also shown promise in these couplings.[12][13][14]
Q2: I'm observing a significant amount of debrominated pyridine as a byproduct. What causes this and how can I prevent it?
A2: Dehalogenation (replacement of the bromine with a hydrogen) is a common side reaction. It can be caused by various factors, including reactions with trace water or the amine coupling partner. The choice of ligand and base can influence the rate of the desired reductive elimination versus the undesired dehalogenation pathway.[3] Optimizing the ligand and base combination is a key strategy to minimize this side reaction.
Q3: Can I use a 2-chloropyridine (B119429) instead of a 2-bromopyridine?
A3: While 2-chloropyridines are more cost-effective, they are generally less reactive than their bromo- counterparts due to the stronger C-Cl bond.[15] This makes oxidative addition more difficult.[15] However, advances in ligand technology, particularly with highly active, bulky, and electron-rich ligands, have made the coupling of 2-chloropyridines more feasible, though they often require higher temperatures and longer reaction times.[15]
Q4: My reaction is not going to completion, even with a good ligand. What else can I try?
A4: If you're still facing issues after optimizing the ligand, consider the following:
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes drive the reaction to completion in a laboratory setting.
-
Change Palladium Precursor: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand precatalysts) can have a significant impact on reactivity.[2] Buchwald precatalysts, in particular, are often highly effective.[2]
-
Ensure Inert Conditions: Organometallic cross-coupling reactions are highly sensitive to air and moisture.[6] Ensure your solvents are anhydrous, your reagents are pure, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[2]
Data Presentation: Ligand Performance in 2-Bromopyridine Couplings
Table 1: Ligand Recommendations for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Ligand | Structure | Key Features | Common Applications/Notes |
| SPhos | Buchwald Biaryl Phosphine | Bulky, electron-rich | Often a good starting point for Suzuki couplings of heteroaryl halides.[1][2] |
| XPhos | Buchwald Biaryl Phosphine | Very bulky, electron-rich | Effective for challenging substrates, including sterically hindered ones.[1] |
| RuPhos | Buchwald Biaryl Phosphine | Electron-rich, bulky | Also highly effective for Suzuki couplings of 2-bromopyridines.[1] |
| N-Heterocyclic Carbenes (NHCs) | Carbene Ligand | Strong σ-donors, form stable complexes | Can be highly effective, particularly in carbonylative Suzuki couplings.[12][13][14] |
Table 2: Ligand Recommendations for Buchwald-Hartwig Amination of 2-Bromopyridines
| Ligand | Structure | Key Features | Common Applications/Notes |
| RuPhos | Buchwald Biaryl Phosphine | Bulky, electron-rich | Excellent for preventing catalyst poisoning by the pyridine nitrogen.[6] |
| XPhos | Buchwald Biaryl Phosphine | Very bulky, electron-rich | Also a top choice for difficult C-N couplings with 2-halopyridines.[9] |
| BrettPhos | Buchwald Biaryl Phosphine | Bulky, electron-rich | Effective in couplings of 3-halo-2-aminopyridines.[16] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
Note: This is a general protocol and requires optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 eq.), the boronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (argon or nitrogen) for three cycles.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[2] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
Note: This is a general protocol and requires optimization for specific substrates.
-
Reaction Setup: In a glovebox or in an oven-dried Schlenk tube, combine the 2-bromopyridine (1.0 eq.), the amine (1.1–1.5 eq.), and the base (e.g., NaOt-Bu, 1.2–2.0 eq.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., RuPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the vessel and maintain under a positive pressure of an inert gas (argon or nitrogen).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with stirring.[6] Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding 2-bromopyridine couplings.
Caption: Logic for ligand selection in 2-bromopyridine cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-6-methoxypyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-methoxypyridine. The following information addresses common issues encountered during the workup and purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction involving this compound?
A general workup procedure for many common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving this compound is as follows:
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Quenching: The reaction can be carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2]
-
Filtration: Dilute the mixture with an organic solvent such as ethyl acetate. To remove the palladium catalyst and other insoluble materials, filter the mixture through a pad of Celite.[1][3] Wash the Celite pad with additional organic solvent to ensure all the product is collected.[1]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove the base and other water-soluble impurities.[1][4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3] Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[2][4]
Q2: My reaction has resulted in a low yield. What are the common causes when using a 2-bromopyridine (B144113) substrate?
Low yields in cross-coupling reactions with 2-bromopyridine substrates are a frequent issue.[3][4] The primary causes include:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[5] The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) can sterically shield the palladium center and mitigate this issue.[4][5]
-
Inefficient Catalytic Cycle: Steps like oxidative addition or transmetalation can be slow for electron-deficient heteroaryl compounds.[5][6] Screening different bases, solvents, and increasing the reaction temperature can help optimize these steps.[4][5]
-
Reagent Degradation: The boronic acid partner in Suzuki couplings can undergo protodeboronation, especially in the presence of water.[4][7] Using more stable boronic esters (e.g., pinacol (B44631) esters) or ensuring anhydrous conditions can prevent this side reaction.[7][5]
Q3: I'm observing a significant amount of a debrominated side product (6-methoxypyridine). What causes this and how can I prevent it?
The formation of a debrominated product is due to a side reaction called hydrodehalogenation.[4] This occurs when the palladium catalyst reacts with a hydrogen source in the reaction mixture, leading to the reduction of the aryl bromide.[4] To minimize this:
-
Use High-Purity Reagents: Impurities in solvents or other reagents can act as hydrogen donors.[4]
-
Ensure an Inert Atmosphere: Oxygen can contribute to catalyst decomposition pathways that may favor hydrodehalogenation.[4] Rigorously degassing solvents is crucial.[5]
-
Optimize Reaction Time: Monitor the reaction's progress and stop it once the starting material is consumed to avoid prolonged reaction times that can increase the likelihood of side reactions.[4]
-
Use Bulky Ligands: Sterically hindered ligands can disfavor the pathways that lead to hydrodehalogenation.[8]
Q4: How can I effectively remove palladium residues and phosphine oxide byproducts after the reaction?
-
Palladium Residues: Filtering the diluted reaction mixture through a pad of Celite is a standard and effective method for removing the heterogeneous palladium catalyst and inorganic salts.[1][3]
-
Triphenylphosphine (B44618) Oxide: If your reaction uses triphenylphosphine-based ligands, triphenylphosphine oxide will be a byproduct. If the desired product is non-polar, one method to remove the phosphine oxide is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane (B18724) or a pentane/ether mixture, and filter it through a plug of silica (B1680970) gel. The less polar product can be eluted while the more polar phosphine oxide remains on the silica.[9]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst inhibition by the pyridine nitrogen.[4][5] | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[4][5] |
| Inefficient transmetalation.[6] | Use a stronger base such as K₃PO₄ or Cs₂CO₃.[4] Ensure appropriate solvent choice (e.g., Dioxane/water, THF/water).[4] | |
| Low reaction temperature. | Increase the temperature, typically to the 80-110 °C range.[4][10] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[6] | Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[5][6] |
| Slow transmetalation step.[7] | Increase the temperature moderately or change the ligand.[7] | |
| Significant Protodeboronation | Presence of excess water or oxygen.[7] | Use rigorously degassed, anhydrous solvents.[7][5] |
| Base-catalyzed decomposition of boronic acid.[7] | Use the minimum effective amount of base or switch to a milder base.[7] Consider using more stable boronic acid derivatives like pinacol esters.[7][5] |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst poisoning by the pyridine nitrogen.[3] | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[8] |
| Ineffective base.[8] | Use a strong, soluble base like Sodium tert-butoxide (NaOtBu).[8] | |
| Inactive catalyst species.[8] | Use a commercially available palladium pre-catalyst (e.g., G3 or G4 palladacycles).[8] | |
| Reagent insolubility.[3] | Try a different solvent like toluene (B28343) or 1,4-dioxane.[3] | |
| Significant Hydrodehalogenation | Side reaction favored by certain catalyst states. | Use a bulky ligand to disfavor the β-hydride elimination pathway.[8] |
| Reaction temperature is too high or time is too long. | Optimize by lowering the temperature or reducing the reaction time.[8] |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 - 3.0 equiv.).[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1 - 5 mol%) and ligand if required.[10]
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (e.g., Toluene/H₂O or Dioxane/H₂O in a 4:1 ratio).[10]
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
General Buchwald-Hartwig Amination Protocol
This protocol provides a general procedure for the palladium-catalyzed amination of this compound.
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-3.0 mol%).[2]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5-3.0 equiv.), this compound (1.0 equiv.), and the amine (1.2-2.0 equiv.).[2]
-
Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., Toluene or 1,4-Dioxane) via syringe.[2]
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.[2] Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: General experimental workflow for the workup of this compound reactions.
Caption: Troubleshooting decision tree for low-yielding reactions with 2-bromopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-methoxypyridine and 2-Chloro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the vast array of heterocyclic scaffolds, substituted pyridines are of paramount importance. This guide provides an objective comparison of the reactivity of two closely related and widely used building blocks: 2-bromo-6-methoxypyridine and 2-chloro-6-methoxypyridine (B123196) .
The comparative analysis focuses on their performance in key chemical transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr). The information presented is supported by established chemical principles and representative experimental data to aid in strategic synthetic planning.
General Principles of Reactivity
The reactivity of 2-halo-6-methoxypyridines is primarily governed by the nature of the carbon-halogen bond (C-X) and the electronic properties of the pyridine (B92270) ring.
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond.[1] The strength of this bond is crucial, with the general reactivity trend being C-I > C-Br > C-Cl. The C-Br bond (bond dissociation energy ~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), making this compound generally more reactive than its chloro-analogue.[1] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, significant advancements in ligand design have led to the development of highly active palladium catalyst systems capable of activating the more robust C-Cl bond, albeit often requiring more forcing conditions such as higher temperatures and more specialized ligands.[1]
Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling reactions, the reactivity trend is often reversed in SNAr. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate (Meisenheimer complex). The rate of this reaction is influenced by the ability of the leaving group to stabilize the developing negative charge in the transition state. Due to the higher electronegativity of chlorine compared to bromine, the C-Cl bond is more polarized, making the carbon atom more electrophilic and better able to stabilize the anionic intermediate. Consequently, 2-chloro-6-methoxypyridine is often more reactive than this compound in SNAr reactions.
Quantitative Reactivity Comparison
While direct side-by-side experimental data for this compound and 2-chloro-6-methoxypyridine under identical conditions is not always available in the literature, the following tables summarize representative data for these and structurally similar compounds in key reactions, illustrating the general reactivity trends.
Note: The data presented below is a compilation from various sources for the target molecules and structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. Reaction conditions are not identical across all entries and yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As expected, the bromo-substituted pyridine generally exhibits higher reactivity.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90 (estimated) |
| 2-Chloro-6-methoxypyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 110 | 18 | ~85[2] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | Reflux | 1 | 96[3] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 92 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The higher reactivity of the C-Br bond is also evident in this transformation.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | ~95 (estimated) |
| 2-Chloro-6-methoxypyridine | Morpholine | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 100 | 24 | ~92 |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 4 | 60[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The trend of higher reactivity for the bromo derivative continues in this reaction.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | ~90 (estimated) |
| 2-Chloro-6-methoxypyridine | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | Cs₂CO₃ | DMF | 120 | 24 | ~75 (estimated) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 89[5] |
| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[6] |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the trend is generally reversed, with chloro-substituted pyridines often being more reactive than their bromo counterparts.
| Aryl Halide | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Reactivity Comparison |
| This compound | NaOMe | MeOH | Reflux | >12 | 2,6-Dimethoxypyridine | Slower |
| 2-Chloro-6-methoxypyridine | NaOMe | MeOH | Reflux | <6 | 2,6-Dimethoxypyridine | Faster |
| 2-Fluoropyridine | NaOEt | EtOH | 25 | - | 2-Ethoxypyridine | 2-F > 2-Cl (320 times faster)[7] |
| 2-Chloropyridine | NaOEt | EtOH | 25 | - | 2-Ethoxypyridine |
Experimental Protocols
Below are representative experimental protocols for the key reactions discussed. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the 2-halo-6-methoxypyridine (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe, followed by the palladium catalyst and ligand (or a pre-formed catalyst complex). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., BINAP or Xantphos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).[8] The 2-halo-6-methoxypyridine (1.0 equiv) and the amine (1.2 equiv) are then added. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature (typically 80-110 °C).[8] The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired N-aryl product.
General Procedure for Sonogashira Coupling
To a solution of the 2-halo-6-methoxypyridine (1.0 equiv) in a suitable solvent (e.g., THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[9][10] The terminal alkyne (1.1-1.5 equiv) and a base (e.g., Et₃N or DIPA) are then added, and the reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[5]
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
The 2-halo-6-methoxypyridine (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol (B129727) for methoxide (B1231860) substitution). The nucleophile (e.g., sodium methoxide, 1.1-1.5 equiv) is added, and the reaction mixture is stirred at the appropriate temperature (from room temperature to reflux). The reaction is monitored by TLC or GC-MS until the starting material is consumed. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Halopyridines in Suzuki Coupling: Reactivity and Performance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science industries, for the construction of biaryl and hetero-biaryl scaffolds. For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for reaction efficiency and yield. This guide provides an objective comparison of the performance of halopyridines (iodide, bromide, chloride, and fluoride) in the Suzuki coupling reaction, supported by experimental data and established reactivity principles.
The reactivity of halopyridines in palladium-catalyzed Suzuki coupling is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity follows the trend: I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond— an often rate-determining step—more facile for heavier halogens.[1] Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are significantly less reactive and necessitate more robust catalytic systems. Fluoropyridines are generally considered unreactive in standard Suzuki coupling conditions.
The position of the halogen on the pyridine (B92270) ring also significantly influences reactivity. The electron-deficient nature of the pyridine ring makes the C4 and C6 positions the most susceptible to oxidative addition, followed by the C2 position. The C5 position is the least reactive.[1]
Performance Comparison of Halopyridines
The following table summarizes the relative reactivity and typical reaction conditions for different halopyridines in Suzuki coupling reactions. The yields are indicative and can vary significantly based on the specific substrates, catalyst system, ligand, base, and solvent employed.
| Halopyridine | Relative Reactivity | Typical Catalyst System | Typical Base | Typical Temperature (°C) | General Observations | Representative Yield (%) |
| Iodopyridine | Very High | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Na₂CO₃, K₂CO₃ | Room Temperature - 80 | Highly reactive, often leading to high yields under mild conditions.[1] | 85 - 98[3] |
| Bromopyridine | High | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 80 - 100 | Generally good reactivity and a common choice for Suzuki couplings.[3] | 70 - 95[4][5] |
| Chloropyridine | Moderate to Low | Pd(OAc)₂/Buchwald ligands (e.g., SPhos, XPhos), Pd(PEPPSI)-IPr | K₃PO₄, Cs₂CO₃ | 100 - 120 | Requires more active catalysts and stronger bases due to the stronger C-Cl bond.[6][7] | 45 - 80[3][4] |
| Fluoropyridine | Very Low | Specialized Ni or Pd catalysts | Strong bases | >120 | Generally unreactive under standard Suzuki conditions; requires specialized methods.[8] | <10 (under standard conditions) |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of bromo- and chloropyridines. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of a Bromopyridine
This protocol is a general procedure for the coupling of a bromopyridine with an arylboronic acid using a standard palladium catalyst.
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[9]
Protocol 2: Suzuki Coupling of a Chloropyridine
This protocol utilizes a more active Buchwald precatalyst system, which is often necessary for the successful coupling of less reactive chloropyridines.
Materials:
-
Chloropyridine (1.0 mmol)
-
Arylboronic acid pinacol (B44631) ester (1.5 mmol)
-
XPhos Pd G3 (a Buchwald precatalyst) (0.01 mmol, 1 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (2 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the chloropyridine, arylboronic acid pinacol ester, XPhos Pd G3, and potassium phosphate.
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 2-MeTHF via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.[9]
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of halopyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validating the Structure of Bromomethoxypyridines using 13C NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool for elucidating the carbon framework of a molecule. This guide provides a comparative analysis of the 13C NMR data for 2-Bromo-3-methoxypyridine and related pyridine (B92270) derivatives to aid in the validation of its structure.
The precise substitution pattern on a pyridine ring significantly influences the chemical environment of each carbon atom, resulting in a unique 13C NMR fingerprint. By comparing the observed chemical shifts with those of structurally similar compounds, researchers can confidently assign the correct isomer and validate the intended molecular structure.
Comparative Analysis of 13C NMR Data
The following table summarizes the 13C NMR chemical shifts for 2-Bromo-3-methoxypyridine and three other substituted pyridines. The data is presented to highlight the electronic effects of the bromo and methoxy (B1213986) substituents on the pyridine ring.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | -OCH3 (ppm) |
| 2-Bromo-3-methoxypyridine | 142.4 | 155.1 | 122.8 | 117.9 | 140.2 | 56.5 |
| 2-Chloropyridine | 150.3 | 122.8 | 138.6 | 128.4 | 150.3 | - |
| 2-Methoxypyridine | 163.9 | 111.1 | 138.2 | 116.6 | 146.9 | 52.9 |
| 3-Bromopyridine (B30812) | 147.8 | 120.4 | 139.7 | 123.8 | 150.3 | - |
Note: Chemical shifts are typically referenced to a solvent peak (e.g., CDCl3 at 77.16 ppm). Data for 2-chloropyridine, 2-methoxypyridine, and 3-bromopyridine are sourced from publicly available spectral databases.
Experimental Workflow for Structural Validation
The process of validating a substituted pyridine structure using 13C NMR involves a logical sequence of steps, from sample preparation to spectral analysis and comparison.
LC-MS versus HPLC for analyzing 2-Bromo-6-methoxypyridine byproducts
An Objective Comparison of LC-MS and HPLC for the Analysis of 2-Bromo-6-methoxypyridine Byproducts
For researchers, scientists, and drug development professionals, the rigorous analysis of reaction mixtures is fundamental to guaranteeing the purity, safety, and efficacy of synthesized compounds. This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound and its reaction byproducts. This document provides detailed methodologies, supported by representative experimental data, to aid in selecting the most appropriate analytical technique.
High-Level Comparison: HPLC vs. LC-MS
High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for routine analysis and purity assessment.[1] It excels at separating compounds based on their physicochemical properties, providing quantitative data based on UV absorbance.[1] However, for the unambiguous identification of components in a complex reaction mixture, particularly unexpected byproducts, Liquid Chromatography-Mass Spectrometry is the superior method.[1][2] LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, delivering molecular weight information that is critical for confident compound identification.[1][3]
| Feature | HPLC with UV Detection | LC-MS |
| Principle | Separation based on analyte partitioning between mobile and stationary phases, with detection via UV absorbance. | Separation via liquid chromatography followed by detection based on mass-to-charge ratio (m/z). |
| Primary Use | Quantitative analysis of known compounds, purity assessment for major components. | Identification of unknown compounds, confirmation of known compounds, and sensitive quantitative analysis.[2] |
| Strengths | Robust, cost-effective, straightforward for routine quantification, and widely accessible.[1] | High specificity and sensitivity, provides molecular weight information, and is excellent for identifying unknown byproducts and trace impurities.[3][4] |
| Limitations | Difficulty in identifying unknown peaks without reference standards, potential for co-elution of compounds with similar UV spectra. | Higher cost of instrumentation and maintenance, potential for matrix effects (ion suppression/enhancement), and can be more complex to operate.[3] |
Potential Byproducts in the Synthesis of this compound
The synthesis of this compound typically starts from 2,6-Dibromopyridine and a methoxide (B1231860) source.[5] Potential byproducts can include unreacted starting materials, products of side reactions, or degradation products.
Common Precursors and Potential Byproducts:
-
2-Methoxypyridine: Formed if the second bromine is also substituted.[6]
-
6,6'-dimethoxy-2,2'-bipyridine: A potential product of a coupling side reaction.[6]
-
Isomeric Impurities: Depending on the synthesis route, other bromo-methoxy-pyridine isomers could be present.
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS analysis are provided below. These protocols are intended as a starting point and may need optimization based on specific instrumentation and reaction conditions.
HPLC Method for Routine Analysis
This method is suitable for quantifying the conversion of the starting material to the product and monitoring the levels of known byproducts.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.[1]
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[1]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A) Water with 0.1% Formic AcidB) Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-17 min: 90% B17-18 min: 90% to 10% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
LC-MS Method for Impurity Profiling
This method is designed for the identification and characterization of all components in the reaction mixture, including unknown byproducts.
Instrumentation: An LC-MS system consisting of an HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter prior to injection.[1]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A) Water with 0.1% Formic AcidB) Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B1-8 min: 5% to 95% B8-9 min: 95% B9-9.1 min: 95% to 5% B9.1-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 |
| Key MS Parameters | Capillary Voltage: 3.5 kVSource Temperature: 150 °CDesolvation Temperature: 350 °C |
Data Presentation
The following tables summarize hypothetical quantitative data from the analysis of a reaction mixture to synthesize this compound.
Table 1: HPLC-UV Analysis Data
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 2.1 | 2-Methoxypyridine |
| 2 | 8.2 | 5.8 | 2,6-Dibromopyridine |
| 3 | 9.5 | 90.5 | This compound |
| 4 | 12.1 | 1.6 | 6,6'-dimethoxy-2,2'-bipyridine |
Table 2: LC-MS Analysis Data
| Peak | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula | Identity |
| 1 | 2.8 | 110.06 | C₆H₈NO⁺ | 2-Methoxypyridine |
| 2 | 5.1 | 236.88 | C₅H₄Br₂N⁺ | 2,6-Dibromopyridine |
| 3 | 6.2 | 187.97 | C₆H₇BrNO⁺ | This compound |
| 4 | 7.8 | 217.10 | C₁₂H₁₃N₂O₂⁺ | 6,6'-dimethoxy-2,2'-bipyridine |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC and LC-MS analysis.
Logical Comparison of HPLC and LC-MS
Caption: Key features of HPLC vs. LC-MS for byproduct analysis.
Conclusion and Recommendations
The choice between HPLC and LC-MS for analyzing this compound and its byproducts depends on the specific analytical goal.
-
HPLC with UV detection is a cost-effective and efficient tool for routine reaction monitoring and quality control where the identities of the main components and byproducts are known.[1] Its robustness and straightforward quantification make it ideal for process development and routine purity checks.
-
LC-MS is indispensable for in-depth impurity profiling, identification of unknown byproducts, and characterization of the reaction mixture.[1][2] The specificity and sensitivity of LC-MS are crucial during drug discovery and development to ensure a comprehensive understanding of all components in the sample, which is vital for regulatory submissions and overall product safety.
For a comprehensive analytical strategy, a hybrid approach is often most effective. HPLC can be used for routine, high-throughput analysis, while LC-MS is employed for initial characterization, method development, and investigation of any unexpected peaks that appear in the HPLC chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. rsc.org [rsc.org]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 40473-07-2 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
A Comparative Guide to the Spectroscopic Data of Methoxypyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data for the three isomers of methoxypyridine: 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine. The information presented is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction
Methoxypyridine and its isomers are important heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals. Distinguishing between the 2-, 3-, and 4-isomers is a critical analytical challenge that can be effectively addressed through the comparative analysis of their spectroscopic data. Each isomer exhibits a unique spectral fingerprint arising from the distinct electronic and steric environment of the methoxy (B1213986) group and the nitrogen atom within the pyridine (B92270) ring. This guide will systematically compare these differences.
Spectroscopic Data Comparison
The following sections present a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and MS data for the methoxypyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a clear distinction between the methoxypyridine isomers.
¹H NMR Data
The position of the methoxy group significantly influences the chemical shifts of the aromatic protons on the pyridine ring.
| Isomer | Proton | Chemical Shift (δ, ppm) in CDCl₃ |
| 2-Methoxypyridine | H-3 | ~6.72 |
| H-4 | ~7.52 | |
| H-5 | ~6.82 | |
| H-6 | ~8.16 | |
| -OCH₃ | ~3.92 | |
| 3-Methoxypyridine | H-2 | ~8.32 |
| H-4 | ~7.38 | |
| H-5 | ~7.34 | |
| H-6 | ~8.19 | |
| -OCH₃ | ~3.84 | |
| 4-Methoxypyridine | H-2, H-6 | ~8.46 |
| H-3, H-5 | ~7.10 | |
| -OCH₃ | ~3.95 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectra provide further confirmation of the isomeric structures, with distinct chemical shifts for each carbon atom in the pyridine ring and the methoxy group.
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| 2-Methoxypyridine | C-2 | ~164.0 |
| C-3 | ~111.1 | |
| C-4 | ~138.6 | |
| C-5 | ~116.7 | |
| C-6 | ~147.0 | |
| -OCH₃ | ~53.2 | |
| 3-Methoxypyridine | C-2 | ~141.6 |
| C-3 | ~155.3 | |
| C-4 | ~123.8 | |
| C-5 | ~120.7 | |
| C-6 | ~147.9 | |
| -OCH₃ | ~55.4 | |
| 4-Methoxypyridine | C-2, C-6 | ~150.3 |
| C-3, C-5 | ~110.0 | |
| C-4 | ~164.8 | |
| -OCH₃ | ~55.2 |
Note: Data compiled from various sources and may have been recorded in different solvents.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The methoxypyridine isomers exhibit characteristic absorption bands corresponding to C-H, C=C, C=N, and C-O stretching and bending vibrations.
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| 2-Methoxypyridine | ~3060-3000 | Aromatic C-H Stretch |
| ~1600-1430 | C=C and C=N Ring Stretch | |
| ~1280-1240 | Asymmetric C-O-C Stretch | |
| ~1030-1010 | Symmetric C-O-C Stretch | |
| 3-Methoxypyridine | ~3070-3010 | Aromatic C-H Stretch |
| ~1590-1420 | C=C and C=N Ring Stretch | |
| ~1270-1230 | Asymmetric C-O-C Stretch | |
| ~1030-1015 | Symmetric C-O-C Stretch | |
| 4-Methoxypyridine | ~3070-3020 | Aromatic C-H Stretch |
| ~1600-1450 | C=C and C=N Ring Stretch | |
| ~1290-1250 | Asymmetric C-O-C Stretch | |
| ~1030-1010 | Symmetric C-O-C Stretch |
Note: The fingerprint region (below 1500 cm⁻¹) will show more distinct differences between the isomers due to complex vibrational coupling.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation patterns of the methoxypyridine isomers can be used to differentiate them. All three isomers have a molecular weight of 109.13 g/mol .
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (Relative Intensity) |
| 2-Methoxypyridine | 109 | 108 (M-H), 94 (M-CH₃), 79 (M-CH₂O), 78 (M-OCH₃) |
| 3-Methoxypyridine | 109 | 108 (M-H), 94 (M-CH₃), 80 (M-CHO), 79 (M-CH₂O) |
| 4-Methoxypyridine | 109 | 108 (M-H), 94 (M-CH₃), 80 (M-CHO), 79 (M-CH₂O) |
Note: The relative intensities of the fragment ions are crucial for distinguishing between the isomers. For example, the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 78 is more prominent in 2-methoxypyridine.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the methoxypyridine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard one-dimensional pulse-acquire experiments for both ¹H and ¹³C nuclei.
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K).
-
Locking and Shimming: Lock the magnetic field using the deuterium (B1214612) signal from the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
¹H NMR: Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) data.
-
Phase the spectrum and apply a baseline correction.
-
Integrate the signals (for ¹H NMR) and reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of the neat liquid methoxypyridine isomer directly onto the center of the ATR crystal.
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS) (Electron Ionization - EI)
Sample Introduction:
-
Inject a dilute solution of the methoxypyridine isomer in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
-
The GC will separate the analyte from the solvent and introduce it into the ion source of the mass spectrometer.
Data Acquisition:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.[4]
-
Ion Source Temperature: Approximately 200-250 °C.
-
Mass Range: Scan a suitable mass range, for example, m/z 40-200.
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.
Workflow for Spectroscopic Comparison of Isomers
The following diagram illustrates the logical workflow for the comparative analysis of methoxypyridine isomers using spectroscopic data.
References
A Researcher's Guide to the Electronic Properties of 2-Bromo-6-methoxypyridine: A DFT and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the electronic landscape of pharmacologically relevant molecules like 2-Bromo-6-methoxypyridine is crucial for predicting reactivity, designing novel compounds, and elucidating mechanisms of action. This guide provides a comparative overview of the electronic properties of this compound, leveraging Density Functional Theory (DFT) calculations from closely related analogs and outlining the experimental protocols required for empirical validation.
While direct experimental data on the electronic properties of this compound is not extensively available in public literature, DFT offers a powerful predictive tool. By examining computational studies on analogous substituted pyridines, we can establish a reliable theoretical framework to anticipate its behavior.
Theoretical vs. Experimental Approaches: A Logical Overview
The determination of molecular electronic properties can be approached from two complementary directions: in silico computational methods and empirical laboratory experiments. Each approach provides valuable insights, and their combination offers the most comprehensive understanding.
Caption: Comparison of theoretical and experimental workflows.
Predicted Electronic Properties: A Comparative Analysis
To predict the electronic properties of this compound, we can analyze published DFT data for structurally similar compounds. The substituents on the pyridine (B92270) ring—an electron-withdrawing bromine atom and an electron-donating methoxy (B1213986) group—will significantly influence the electronic structure.[1] The methoxy group (-OCH3) is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while the bromine (-Br) will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1]
The following table summarizes DFT-calculated electronic properties for relevant pyridine derivatives. These calculations were typically performed using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-311++G(d,p), which provide a good balance of accuracy and computational cost for such systems.[1][2][3]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference Molecules |
| This compound | Est. -6.7 to -6.9 | Est. -1.3 to -1.5 | Est. 5.2 to 5.6 | (Predicted) |
| 2-chloro-6-methoxypyridine | - | - | - | Analog[4] |
| 2-bromo-3-hydroxy-6-methylpyridine | - | - | 5.395 | Analog[3] |
| 3-Bromo-2-hydroxypyridine | -6.880 | -1.475 | 5.405 | Analog[5] |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | - | - | 4.343 | Analog[6][7] |
Note: The values for this compound are estimations based on the trends observed in its analogs. The presence of both an electron-donating and an electron-withdrawing group creates a push-pull effect that modulates the frontier orbital energies.
The HOMO-LUMO gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule.[3][8] A smaller gap generally suggests higher reactivity.[8][9]
Methodologies: Protocols for Calculation and Experimentation
For researchers aiming to replicate or validate these findings, detailed protocols are essential.
Computational Protocol: A DFT Workflow
A standard workflow for calculating the electronic properties of a substituted pyridine using DFT is outlined below. This process is foundational for in silico analysis.
Caption: Standard workflow for DFT calculations.
Detailed Steps:
-
Molecular Structure Input : The initial 3D coordinates of the this compound molecule are generated using a molecular builder.[1]
-
Geometry Optimization : The structure is optimized to find the lowest energy conformation. A widely used and reliable level of theory for substituted pyridines is the B3LYP functional combined with a basis set like 6-311+G(d,p).[1][7]
-
Frequency Calculation : This step is performed at the same level of theory to ensure the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation : Using the optimized geometry, electronic properties are calculated. This includes the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the dipole moment.
Experimental Protocol: Validation Techniques
To empirically determine the electronic properties, a combination of spectroscopic and electrochemical methods is required.
1. Photoelectron and X-ray Absorption Spectroscopy:
-
Objective: To directly probe the occupied and unoccupied molecular orbitals.
-
Methodology:
-
Photoelectron Spectroscopy (PES): Measures the kinetic energy of electrons ejected from a molecule by ionizing radiation (e.g., UV or X-rays). This technique provides information about the energies of the occupied molecular orbitals, including the HOMO.[10]
-
Inverse Photoelectron Spectroscopy (IPES) or X-ray Absorption Spectroscopy (XAS): These techniques are used to probe the unoccupied molecular orbitals, providing the energy of the LUMO.[10]
-
The HOMO-LUMO gap can be determined from the combination of PES and IPES/XAS data.
-
2. Cyclic Voltammetry (CV):
-
Objective: To determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energies.
-
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which oxidation occurs is related to the HOMO energy, and the potential for reduction is related to the LUMO energy.
-
Calibration: The system is often calibrated using a standard reference compound like ferrocene/ferrocenium (Fc/Fc+).
-
The combination of robust DFT calculations and rigorous experimental validation provides the most reliable characterization of the electronic properties of this compound, paving the way for its informed application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. diva-portal.org [diva-portal.org]
A Comparative Guide to Catalysts for the Amination of 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The amination of heteroaromatic compounds like 2-Bromo-6-methoxypyridine is a critical transformation for accessing a wide array of valuable building blocks. This guide provides an objective comparison of common catalytic systems for this reaction, supported by experimental data from literature sources.
Introduction to Catalytic Amination
The direct substitution of the bromine atom in this compound with an amine is a challenging transformation that necessitates the use of a catalyst. The two most prominent methods for this C-N cross-coupling reaction are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. While both achieve the desired transformation, they differ in their catalytic systems, reaction conditions, and substrate scope. Nickel-catalyzed systems are also emerging as a powerful alternative, though specific data for the amination of this compound is less prevalent in the literature.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount for a successful amination reaction and significantly influences yield, reaction time, and temperature. Below is a summary of data from reactions performed on 2-bromopyridine (B144113) derivatives, providing insights into the expected performance for the amination of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed (Buchwald-Hartwig) | |||||||
| [Pd₂(dba)₃] / (±)-BINAP | (±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | [1][2] |
| Pd(OAc)₂ / dppp | dppp | NaOt-Bu | Toluene | Reflux | 1 | 90.7 | [3] |
| Pd₂(dba)₃ / XantPhos | XantPhos | DBU | Toluene | 100 | 18 | "Hit" | [3] |
| Copper-Catalyzed (Ullmann-type) | |||||||
| Cu₂O | DMEDA | K₂CO₃ | Ethylene Glycol | 60 | 16 | Good | [4] |
| CuI | None | K₂CO₃ | DES (Gly/ChCl) | 60 | 12 | up to 98% | [5] |
Observations:
-
Palladium-based catalysts , particularly in combination with bulky phosphine (B1218219) ligands (Buchwald-Hartwig amination), are highly effective for the amination of 2-bromopyridines, often providing high yields under relatively mild conditions.[6][7] The choice of ligand is crucial and can significantly impact the reaction's efficiency.[8]
-
Copper-catalyzed systems (Ullmann condensation) represent a classic and often more economical alternative to palladium.[9] Modern protocols have been developed that utilize ligands and milder reaction conditions, making them increasingly competitive.[4][5][10] Deep eutectic solvents (DES) have emerged as environmentally benign and effective media for copper-catalyzed aminations, sometimes even obviating the need for a ligand.[5]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Palladium- and Copper-catalyzed aminations of 2-bromopyridine derivatives.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from the amination of a 2-bromo-6-methylpyridine (B113505) derivative.[1][2]
Materials:
-
This compound
-
Amine (e.g., Cyclohexane-1,2-diamine)
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add [Pd₂(dba)₃] (0.01-0.05 eq), (±)-BINAP (0.02-0.10 eq), and NaOt-Bu (1.4-2.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add anhydrous toluene.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Ullmann-type Amination
This protocol is a general procedure based on modern Ullmann-type couplings.[4][5]
Materials:
-
This compound
-
Amine
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) (if required)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol or a Deep Eutectic Solvent (e.g., Choline chloride/Glycerol)
Procedure:
-
To a reaction vessel, add Cu₂O or CuI (5-10 mol%), K₂CO₃ (2.0 eq), and DMEDA (10 mol%, if used).
-
Add this compound (1.0 eq) and the amine (1.2-2.0 eq).
-
Add the solvent (ethylene glycol or DES).
-
Heat the reaction mixture to 60-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Workflow and Catalytic Cycles
To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.
Caption: A generalized workflow for the catalytic amination of this compound.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.[6]
Conclusion
Both palladium- and copper-based catalysts are viable options for the amination of this compound. Palladium catalysts, particularly those employed in Buchwald-Hartwig aminations, generally offer high efficiency and broad substrate scope, though the cost of the catalyst and ligands can be a consideration. Copper-catalyzed Ullmann-type reactions provide a more economical alternative, and recent advancements have made them increasingly competitive in terms of reaction conditions and yields. The optimal choice of catalyst will ultimately depend on the specific amine, desired scale of the reaction, and economic considerations. For novel transformations, a screening of different catalysts, ligands, and bases is often the most effective approach to identify the ideal reaction conditions.[3][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo-pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridines are fundamental building blocks in the synthesis of complex molecules central to medicinal chemistry and materials science. Among these, 2-bromo- and 2-iodopyridines are workhorse substrates for transition-metal-catalyzed cross-coupling reactions. The choice between these two synthons can significantly impact reaction efficiency, required conditions, and overall yield. This guide provides an objective, data-supported comparison of their reactivity in three ubiquitous cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings.
Core Principle: The Carbon-Halogen Bond
The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is primarily dictated by the rate-determining step: the oxidative addition of the Carbon-Halogen (C-X) bond to the palladium(0) catalyst. The energy required to cleave this bond is a critical factor, with weaker bonds leading to faster reactions under milder conditions.[1]
The fundamental difference in reactivity between 2-bromopyridine (B144113) and 2-iodopyridine (B156620) lies in their respective C-X bond dissociation energies (BDE):
The significantly weaker C-I bond in 2-iodopyridine facilitates a more rapid oxidative addition to the palladium catalyst.[3] This enhanced reactivity often translates to milder reaction conditions, lower required catalyst loadings, and shorter reaction times compared to the bromo-analogue.[3] The general reactivity trend for halopyridines is firmly established as I > Br > Cl > F .[3][4]
Comparative Performance in Cross-Coupling Reactions
The following sections provide quantitative comparisons of 2-bromo- and 2-iodopyridine in key cross-coupling reactions. The data presented is collated from literature and represents typical outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. The enhanced reactivity of 2-iodopyridine is clearly demonstrated by its ability to couple under milder conditions, often leading to higher yields in shorter times.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Iodopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 / 4-12 | 85-95[5] |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ (1 mol%) / Ligand | K₂CO₃ | DMF/H₂O | 120 (MW) / 0.5 | ~70[6] |
Analysis: 2-Iodopyridine can achieve high yields under conventional heating, whereas 2-bromopyridine often requires higher temperatures, sometimes facilitated by microwave irradiation, to achieve comparable results. The weaker C-I bond allows the catalytic cycle to proceed more efficiently at lower thermal energy.[5]
Sonogashira Coupling
This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. The difference in reactivity is particularly stark in this transformation, where 2-iodopyridines are substantially more reactive.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Iodopyridine | Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98[1] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85[1] |
Analysis: The data clearly illustrates the superior performance of 2-iodopyridine, which can undergo coupling at room temperature to near-quantitative yield.[1] 2-Bromopyridine requires significant heating to achieve a lower, albeit still good, yield.[1] This makes 2-iodopyridine the substrate of choice for Sonogashira couplings, especially when thermally sensitive functional groups are present.[1]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. While data for direct, side-by-side comparisons of 2-halo-pyridines is less common, the established reactivity principles hold true. 2-Iodopyridines are expected to react more readily than their bromo counterparts.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Iodopyridine | Butyl Acrylate | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 110-130 / 1-4 | ~60-80 (Est.) |
| 2-Bromopyridine | Butyl Acrylate | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 130 / 1-6 | ~78 (for 3-isomer)[7] |
Analysis: While both substrates can be effective, 2-iodopyridine will generally react faster and under less forcing conditions. For challenging or sterically hindered alkenes, the use of the iodo-analogue can be the difference between a successful reaction and a sluggish or failed one.
Logical & Experimental Workflow Diagrams
The following diagrams illustrate the fundamental processes governing cross-coupling reactions and the decision-making process based on substrate reactivity.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Reactivity workflow comparing 2-iodo- and 2-bromopyridine.
Experimental Protocols
The following are generalized, representative protocols for key cross-coupling reactions. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-phenylpyridine (B120327) from a 2-halopyridine and phenylboronic acid.
Materials and Reagents:
-
2-Iodopyridine or 2-Bromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask or reaction vial with stir bar
Procedure:
-
To a Schlenk flask, add the 2-halopyridine, phenylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with argon (repeat this cycle 3 times).[8]
-
Add the degassed dioxane/water solvent mixture via syringe.[9]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C for 2-iodopyridine, 110°C for 2-bromopyridine).[8]
-
Stir the reaction mixture for the specified time (e.g., 4-12 hours) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 2-(phenylethynyl)pyridine from a 2-halopyridine and phenylacetylene.
Materials and Reagents:
-
2-Iodopyridine or 2-Bromopyridine (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine, 3.0 mmol)
-
Solvent: THF or Toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with stir bar
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the 2-halopyridine, palladium catalyst, and copper(I) iodide.[4]
-
Add the degassed solvent, followed by the base and phenylacetylene via syringe.[4]
-
Stir the reaction at the appropriate temperature (Room Temperature for 2-iodopyridine, 60-80°C for 2-bromopyridine).[1]
-
Monitor the reaction progress by TLC. Upon completion (typically 2-6 hours), cool to room temperature if heated.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.[4]
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Protocol 3: Heck Coupling
Objective: To synthesize 2-styrylpyridine (B8765038) from a 2-halopyridine and styrene (B11656).
Materials and Reagents:
-
2-Iodopyridine or 2-Bromopyridine (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 mmol)
-
Solvent: DMF or Toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Sealed reaction tube or flask
Procedure:
-
In a reaction tube, combine the 2-halopyridine, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with argon.
-
Add the degassed solvent and styrene via syringe.
-
Seal the tube and heat in an oil bath to the required temperature (typically 100-140°C).
-
Stir for the necessary time (4-24 hours), monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product via flash column chromatography.
Conclusion
For palladium-catalyzed cross-coupling reactions, 2-iodopyridine is unequivocally the more reactive substrate compared to 2-bromopyridine. This is a direct consequence of its weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step.[3] This enhanced reactivity allows for the use of milder conditions, often at room temperature, with shorter reaction times and frequently results in higher yields.[1][3]
While 2-bromopyridine is a highly valuable and widely used substrate, it generally requires more forcing conditions, such as higher temperatures and longer reaction times, to achieve comparable outcomes. The choice between the two often comes down to a balance of factors: for rapid, efficient synthesis under mild conditions, 2-iodopyridine is the superior choice. However, considerations of cost, availability, or the need for selective reactivity in a poly-halogenated system may favor the use of 2-bromopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Purity Analysis of 2-Bromo-6-methoxypyridine: A Comparative Guide to GC and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-Bromo-6-methoxypyridine is critical for the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical technique for purity assessment is pivotal for accurate characterization and quality control. This guide provides an objective comparison of two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound, supported by representative experimental protocols and data extrapolated from structurally similar compounds.
Deciding Between GC and HPLC for Purity Analysis
The selection of an appropriate analytical method hinges on the physicochemical properties of the analyte and the potential impurities. This compound is a liquid at room temperature with a boiling point of 206°C, making it suitable for both GC and HPLC analysis.[1][2] The decision-making process for selecting the optimal technique is outlined in the logical workflow below.
Caption: Logical workflow for selecting between GC and HPLC.
Quantitative Data Summary
The following table summarizes the key performance characteristics of GC and HPLC for the purity analysis of this compound, based on typical results for similar pyridine (B92270) derivatives.[3][4]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase.[3] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] |
| Sample Volatility | Required; sample must be vaporized without decomposition.[3] | Not required.[3] |
| Typical Column | Capillary column (e.g., DB-5, HP-5ms) | Reversed-phase column (e.g., C18, C8)[5] |
| Resolution | High for volatile compounds.[4] | High, especially for complex mixtures with varying polarities.[5] |
| Sensitivity | High, especially with detectors like FID (Flame Ionization Detector).[4] | High, dependent on the detector (e.g., UV, MS).[5] |
| Analysis Time | Generally faster for simple mixtures.[6] | Can be longer, especially with gradient elution. |
| Strengths | Excellent for analyzing volatile impurities and residual solvents.[4] Robust and reliable.[4] | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.[4] |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[4] | Can be more complex to develop methods and consumes larger volumes of solvents.[4] |
Experimental Protocols
Detailed methodologies for GC and HPLC analysis are provided below. These protocols are based on methods for structurally similar compounds and should be validated for the specific application.[3][4][5]
Gas Chromatography (GC) Method
This method is suitable for the quantification of this compound and the detection of volatile impurities.
-
Instrumentation : Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[4]
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column coated with a 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent).
-
Injector Temperature : 250°C
-
Detector Temperature : 300°C
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injection Volume : 1 µL
-
Sample Preparation :
-
Standard Solution : Accurately weigh approximately 20 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., acetone, ethyl acetate) to obtain a concentration of approximately 1 mg/mL.[4]
-
Sample Solution : Prepare the sample solution in the same manner as the standard solution.[4]
-
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is suitable for the purity determination of this compound and the analysis of non-volatile or polar impurities.[3][5]
-
Instrumentation : HPLC system with a UV detector.[3]
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% formic acid.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30°C.[5]
-
Detection Wavelength : 275 nm.[7]
-
Injection Volume : 10 µL.[5]
-
Sample Preparation :
-
Standard Solution : Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.1 mg/mL.[5]
-
Sample Solution : Prepare the sample solution in the same manner as the standard solution.[5]
-
Experimental Workflows
The following diagram illustrates the typical experimental workflows for both GC and HPLC analysis, from sample preparation to data analysis.
Caption: Experimental workflows for GC and HPLC analysis.
Conclusion
Both GC and HPLC are powerful techniques for the purity analysis of this compound. The choice between the two depends on the specific analytical needs.
-
GC is an excellent choice for quantifying the main component and for detecting volatile impurities and residual solvents, leveraging its high resolution and sensitivity for such compounds.[4]
-
HPLC is a more versatile technique, particularly well-suited for identifying and quantifying a broader range of impurities, including those that are non-volatile or thermally unstable.[4] For routine quality control and purity assessment where a comprehensive impurity profile is required, HPLC is often the preferred method.[3]
For comprehensive characterization, using GC and HPLC as orthogonal techniques can provide a more complete picture of the sample's purity.[3]
References
Confirming Product Identity in Reactions of 2-Bromo-6-methoxypyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of products in synthetic reactions is paramount. This guide provides a comparative analysis of common reactions involving 2-Bromo-6-methoxypyridine and outlines detailed experimental protocols and data for confirming the identity of the resulting products.
This compound is a versatile building block in organic synthesis, frequently utilized in cross-coupling reactions to construct more complex molecules with applications in medicinal chemistry and materials science. The two most prevalent transformations for this substrate are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. This guide will delve into these key reactions, offering a comparison of reagents and conditions, and provide robust protocols for product verification.
Comparative Performance in Key Reactions
The success of reactions with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical conditions and expected outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. The reactivity of this compound is generally high, allowing for efficient coupling with a variety of boronic acids.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2-Bromopyridine (B144113) Derivatives.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95[1] | A common and reliable catalyst for a broad range of substrates. |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₂CO₃ | Toluene (B28343) | 100 | 12 | High[1] | Bulky, electron-rich ligands like SPhos are effective for challenging substrates.[1] |
| Pd₂(dba)₃ / SPhos | Arylboronic Acid | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent[2] | Often improves yields for challenging substrates.[2] |
| PdCl₂(dppf) | Arylboronic Acid | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent[2] | Effective for a broad range of substrates.[2] |
Note: Yields are based on reactions with structurally similar 2-bromopyridine derivatives and serve as a general guideline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. The choice of ligand and base is critical for achieving high yields.
Table 2: Comparison of Bases and Ligands for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [3] |
| N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | Reflux | 1 | 90.7 | [3] |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | [4] |
| Morpholine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 100 | 24 | 92 |[4] |
Note: Data is compiled from reactions with various 2-bromopyridine derivatives to illustrate the efficacy of different reaction conditions.
Reactivity Comparison: 2-Bromo- vs. 2-Chloro-6-methoxypyridine
In cross-coupling reactions, the carbon-halogen bond strength plays a crucial role in reactivity. Generally, the C-Br bond is weaker than the C-Cl bond, making this compound more reactive than its chloro-analogue.
Table 3: Reactivity Comparison in Suzuki-Miyaura Coupling.
| Substrate | General Reactivity | Typical Conditions | Expected Yield |
|---|---|---|---|
| This compound | High | Mild to moderate temperatures (e.g., 80-100 °C), various palladium catalysts and ligands. | Good to excellent[5] |
| 2-Chloro-6-methoxypyridine | Moderate | Higher temperatures, more electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands), and stronger bases may be required. | Moderate to good, often lower than the bromo analogue under identical conditions.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis and product confirmation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4.4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, non-coordinating solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine, and the base.[7]
-
In a separate vial, mix the palladium source and the ligand.[7]
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[7]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, the product can be isolated and purified using standard techniques such as quenching, extraction, and column chromatography.[8]
Product Identity Confirmation
Unequivocal confirmation of the desired product's identity is achieved through a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation. For a successful Suzuki coupling of this compound with a generic aryl group, characteristic shifts in the pyridine (B92270) and aryl regions are expected. Similarly, in a Buchwald-Hartwig amination, the appearance of signals corresponding to the amine protons and characteristic shifts in the pyridine ring are indicative of product formation.
Table 4: Representative ¹H NMR Shifts for Substituted 6-methoxypyridines.
| Compound | H-3 | H-4 | H-5 | OCH₃ | Other characteristic peaks |
|---|---|---|---|---|---|
| This compound | 6.68 (d) | 7.39-7.42 (m) | 7.05 (d) | 3.93 (s) | - |
| 2-Aryl-6-methoxypyridine | ~6.7-7.0 (d) | ~7.5-7.8 (t) | ~7.1-7.4 (d) | ~3.9-4.0 (s) | Signals in the aromatic region corresponding to the new aryl group. |
| 2-Amino-6-methoxypyridine | ~6.1-6.3 (d) | ~7.2-7.4 (t) | ~6.0-6.2 (d) | ~3.8-3.9 (s) | Broad signal for NH₂ protons. |
Note: Chemical shifts (δ) are in ppm and are approximate. Actual values may vary depending on the solvent and the specific substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product. In reactions of this compound, the disappearance of the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) in the product spectrum is a key indicator of a successful reaction.[3] The molecular ion peak should correspond to the expected mass of the coupled product.
Visualizing Workflows and Pathways
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
The diagram below outlines the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
General Experimental Workflow
The following workflow provides a logical sequence for performing and confirming the outcome of these reactions.
Caption: General experimental workflow for synthesis and product confirmation.
References
A Comparative Guide to 2-Bromo-6-methoxypyridine and its Alternatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical decision that profoundly impacts reaction efficiency, cost, and the overall success of a synthetic campaign. 2-Bromo-6-methoxypyridine is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of the performance of this compound against its primary alternative, 2-Chloro-6-methoxypyridine, and other relevant reagents in key cross-coupling reactions, supported by experimental data from analogous systems.
Executive Summary
The reactivity of 2-halo-6-methoxypyridines in palladium-catalyzed cross-coupling reactions is principally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1][2] Consequently, this compound is typically more reactive than its chloro-analogue, often leading to higher yields under milder reaction conditions. However, 2-Chloro-6-methoxypyridine presents a more cost-effective option, and with the advent of highly active catalyst systems, can be a viable alternative. The choice between these reagents is therefore a balance between reactivity, cost, and the specific requirements of the synthetic target.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct side-by-side comparative studies for this compound under identical conditions are limited in the literature; therefore, some data is extrapolated from reactions with structurally similar substrates to provide a predictive analysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. As anticipated, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts.[3]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | ~80-95[3] |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90[3] |
| 2-Bromo-6-methylisonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine (B92270) is generally more reactive.[3]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60[3] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / DavePhos | NaOBuᵗ | Toluene | 100 | 24 | 92[4] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 18 | 95[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction.[3]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 2 | 98[3] |
| 2-Chloropyridine derivative | Terminal Alkyne | Specialized Pd/NHC catalyst | Amine | Toluene | 100-120 | 12-24 | Moderate to Good |
| 5-Bromo-3-fluoro-2-cyanopyridine | Various Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | DIPEA | THF | RT | 1-3 | 85-95[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, which can be adapted for this compound and its alternatives.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are then added. A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOBuᵗ, 1.4 equiv). The aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) are then added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). The vessel is sealed and heated to the required temperature (e.g., 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[7][8]
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF, add a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst such as copper(I) iodide (CuI, 3-10 mol%). An amine base, typically triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is added, which can also serve as a solvent or co-solvent. The mixture is degassed by bubbling with an inert gas for 15-20 minutes. The reaction is then stirred at room temperature or heated as required, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[5][9]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 2-Halopyridine Reactivity Trends for Researchers and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, 2-halopyridines serve as indispensable building blocks. The strategic choice of the halogen substituent—fluorine, chlorine, bromine, or iodine—profoundly influences the reactivity of the pyridine (B92270) ring, dictating the optimal conditions for derivatization. This guide provides an objective comparison of the reactivity trends of 2-halopyridines in three pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. This analysis is supported by experimental data and detailed methodologies to inform synthetic strategy and experimental design.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronegativity
In nucleophilic aromatic substitution reactions, the reactivity of 2-halopyridines is dominated by the electronegativity of the halogen. The electron-withdrawing nature of the halogen atom enhances the electrophilicity of the C2 position, making it more susceptible to nucleophilic attack. The established reactivity trend for SNAr reactions is:
F > Cl > Br > I
This counterintuitive trend, where the strongest carbon-halogen bond leads to the highest reactivity, is due to the rate-determining step of the reaction: the formation of the Meisenheimer intermediate. The highly electronegative fluorine atom is most effective at stabilizing the negative charge in this intermediate through its strong inductive effect. Experimental data consistently demonstrates the superior reactivity of 2-fluoropyridine (B1216828). For instance, in a reaction with sodium ethoxide in ethanol, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine (B119429).[1] This heightened reactivity often allows for milder reaction conditions and shorter reaction times.
Comparative Data for SNAr Amination of 2-Halopyridines
| Halogen (X) | Nucleophile | Conditions | Yield (%) | Reference |
| F | Morpholine | K₃PO₄, tert-amyl alcohol, 110 °C | High | [2] |
| Cl | Benzylamine | Et₃N-SiO₂, CH₂Cl₂, rt | 89 | [3] |
| Br | Amine | Pd(OAc)₂, dppp, NaOtBu, toluene (B28343), 80 °C | 55-98 | [4] |
| I | Amine | - | Lower yields generally observed | Inferred |
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Bond Dissociation Energy
In contrast to SNAr, the reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is primarily governed by the carbon-halogen bond dissociation energy (BDE). The rate-determining step in these reactions is typically the oxidative addition of the 2-halopyridine to the palladium(0) catalyst. A weaker C-X bond facilitates this step, leading to a faster reaction. The reactivity trend is therefore the reverse of that observed in SNAr:
I > Br > Cl > F
The C-F bond is generally unreactive under typical cross-coupling conditions, making 2-fluoropyridines poor substrates for these transformations. Conversely, 2-iodo- and 2-bromopyridines are highly reactive and are often the substrates of choice. 2-Chloropyridines, while less reactive than their bromo and iodo counterparts, can be effectively utilized with the advent of specialized, electron-rich phosphine (B1218219) ligands that promote the challenging oxidative addition of the C-Cl bond.[5]
Comparative Data for Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
| Halogen (X) | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| I | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | ~85-95 |
| Br | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | ~85-95 |
| Cl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100-110 | ~80-90 |
| F | - | - | - | - | No reaction |
Comparative Data for Buchwald-Hartwig Amination of 2-Halopyridines
| Halogen (X) | Amine | Catalyst System | Base | Temperature (°C) | Yield (%) |
| I | Various | Pd₂(dba)₃ / Xantphos | NaOtBu | 80-110 | ~80-95 |
| Br | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | 80 | 55-98[4] |
| Cl | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 100-110 | High |
| F | - | - | - | - | No reaction |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridine with an Amine
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Amine nucleophile (e.g., Morpholine, 1.2 eq)
-
Potassium phosphate (B84403) tribasic (K₃PO₄, 1.5 eq)
-
Anhydrous tert-amyl alcohol
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add K₃PO₄.
-
Add 2-fluoropyridine and the amine nucleophile.
-
Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine
Materials:
-
2-Bromopyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Degassed 1,4-dioxane/water (4:1)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine the 2-bromopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.[6]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine
Materials:
-
2-Chloropyridine isomer (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere setup (glovebox recommended)
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the 2-chloropyridine and the amine.
-
Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.[6]
Visualizing Reactivity Principles
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Halopyridines.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle for 2-halopyridines.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-6-methoxypyridine: A Comprehensive Guide for Laboratory Professionals
The safe handling and disposal of chemical reagents are critical components of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-6-methoxypyridine, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards. This compound is classified as a hazardous substance and all waste containing it must be treated accordingly.[1]
Personal Protective Equipment (PPE): Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are recommended.[2]
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[1]
-
Respiratory Protection: All handling of this substance, including preparation for disposal, should occur within a properly functioning chemical fume hood to avoid inhalation of vapors.[2][3]
In the event of a spill, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2][4] The absorbed material should then be collected in a sealed container for disposal as hazardous waste.[4] Do not allow the chemical to be released into the environment.[5]
Quantitative Data and Hazard Information
The following table summarizes key quantitative and hazard information for this compound.
| Parameter | Value / Information | Source(s) |
| Molecular Formula | C₆H₆BrNO | [1] |
| CAS Number | 40473-07-2 | [1] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [6] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[7] The primary method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4][8]
-
This waste stream should not be mixed with other incompatible chemical waste. Halogenated organic waste should be collected separately from non-halogenated waste.[9]
2. Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[8]
-
The container must be made of a compatible material and kept tightly closed to prevent the release of fumes.[10]
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[8][10]
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[6][8]
-
Keep the container away from heat, sparks, and open flames.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide the EHS office or contractor with a complete and accurate description of the waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is for guidance purposes only and should not replace institutional protocols or a thorough review of the Safety Data Sheet (SDS). Always consult your institution's EHS department for specific disposal requirements.
References
- 1. fishersci.fr [fishersci.fr]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. fishersci.ca [fishersci.ca]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-6-methoxypyridine
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-Bromo-6-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring a safe laboratory environment and mitigating potential risks.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
A thorough risk assessment dictates the mandatory use of the following personal protective equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166, or NIOSH-approved safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use. | Prevents skin contact, which can be harmful.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe footwear. | Minimizes the risk of accidental skin exposure.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or for operations that may generate dust or aerosols. A type ABEK (EN14387) respirator filter is recommended. | Protects against the inhalation of harmful vapors or particles that may cause respiratory irritation.[1] |
Operational and Safety Protocols
Follow these step-by-step procedures to ensure the safe handling of this compound from acquisition to disposal.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[4]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
-
Keep the container tightly closed when not in use.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly sealed and store locked up.[2]
4. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert absorbent material, such as sand or vermiculite.[2][4]
-
Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2][4]
-
Do not allow the spilled material to enter drains or waterways.[4]
Disposal Plan
The disposal of this compound and its contaminated materials must be treated as hazardous waste.
1. Waste Identification and Collection:
-
All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.
-
The container must be sealable and made of a compatible material.
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Do not dispose of this compound down the drain or in regular trash.[6]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
